Tamoxifen hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
66584-35-8 |
|---|---|
Molecular Formula |
C26H30ClNO |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-; |
InChI Key |
FTDBIGNROSSDTJ-OQKDUQJOSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Molecular Mechanisms of Tamoxifen Hydrochloride Action
Estrogen Receptor (ER)-Mediated Mechanisms
The predominant mechanism of action of tamoxifen (B1202) hydrochloride is its interaction with estrogen receptors, leading to a tissue-specific modulation of estrogenic signaling.
Competitive Binding to Estrogen Receptors (ERα and ERβ)
Tamoxifen and its active metabolites, such as 4-hydroxytamoxifen (B85900) and endoxifen (B1662132), function as competitive antagonists of estradiol (B170435) at the estrogen receptors ERα and ERβ. nih.govnih.gov They bind to the same ligand-binding pocket on the receptor as the natural ligand, 17β-estradiol, thereby preventing the binding of estrogen and subsequent activation of the receptor. nih.gov The binding affinity of tamoxifen and its metabolites for the estrogen receptor is a critical determinant of their antiestrogenic potency. Notably, the metabolite 4-hydroxytamoxifen exhibits a significantly higher binding affinity for the estrogen receptor, approximately 100-fold greater than that of tamoxifen itself, and comparable to that of estradiol. nih.govnih.gov Another major metabolite, N-desmethyltamoxifen, has an affinity similar to the parent compound. nih.gov This competitive inhibition forms the basis of its therapeutic action in hormone-dependent breast cancer. nih.gov
Table 1: Relative Binding Affinity of Tamoxifen and its Metabolites for Estrogen Receptor α (ERα)
| Compound | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Dissociation Constant (Kd) (nM) |
|---|---|---|
| 17β-Estradiol | 100 | - |
| Tamoxifen | 2-4 | 4.8 |
| 4-hydroxytamoxifen | 195 | 0.15 |
| N-desmethyltamoxifen | 2.5 | - |
Data compiled from multiple sources. The RBA is a comparative measure of the affinity of a compound for the estrogen receptor relative to estradiol.
Ligand Binding Domain Interactions and Conformational Changes of ER
The binding of tamoxifen hydrochloride to the ligand-binding domain (LBD) of the estrogen receptor induces a distinct conformational change in the receptor protein. This structural alteration is fundamentally different from the conformational change induced by the binding of an agonist like estradiol. When an agonist binds, it promotes a conformation that allows for the recruitment of coactivator proteins, which are essential for initiating gene transcription. In contrast, the binding of tamoxifen results in a conformational state that hinders the binding of coactivators and may facilitate the recruitment of corepressor proteins. A key structural feature affected is the positioning of helix 12 in the LBD, which in the presence of an agonist, folds over the ligand-binding pocket to create a surface for coactivator interaction. Tamoxifen binding repositions helix 12 in a way that it blocks this coactivator binding site.
Differential Modulation of Estrogen Receptor Transcriptional Activity (Agonism/Antagonism)
This compound is characterized as a selective estrogen receptor modulator (SERM) due to its ability to exhibit both antagonistic and agonistic activities in a tissue-specific manner. nih.gov In breast tissue, it primarily acts as an antagonist, blocking estrogen-stimulated growth of cancer cells. nih.gov Conversely, in other tissues such as the endometrium and bone, it can exert estrogen-like (agonistic) effects. nih.gov This differential activity is attributed to several factors, including the specific estrogen receptor subtype present (ERα or ERβ), the cellular context, and the complement of coregulatory proteins available to interact with the tamoxifen-ER complex. nih.govaacrjournals.org The introduction of ERβ into ERα-positive breast cancer cells has been shown to reverse the action of tamoxifen on a significant number of genes, highlighting the role of receptor subtypes in mediating its effects. nih.gov
ER Coregulator Protein Interactions (e.g., NCoR, SMRT, AIB1/SRC-3)
In its antagonistic role, the tamoxifen-ER complex preferentially recruits corepressor proteins such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.gov These corepressors, in turn, recruit histone deacetylases (HDACs) to the chromatin, leading to a condensed chromatin structure that is transcriptionally repressive. nih.gov
Conversely, the agonistic effects of tamoxifen in certain tissues are thought to be mediated by the recruitment of coactivator proteins. One of the key coactivators implicated in tamoxifen agonism is Amplified in Breast Cancer 1 (AIB1), also known as Steroid Receptor Coactivator-3 (SRC-3). oup.comnih.gov Overexpression of AIB1 has been linked to a reduction in the antagonist activity of tamoxifen and may contribute to the development of tamoxifen resistance. oup.comnih.gov The interplay between the tamoxifen-ER complex and the cellular milieu of coactivators and corepressors is a key determinant of the tissue-specific effects of the drug. nih.gov
Table 2: Influence of Coregulators on Tamoxifen-ERα Activity
| Coregulator | Class | Interaction with Tamoxifen-ERα Complex | Functional Outcome |
|---|---|---|---|
| NCoR | Corepressor | Recruited | Transcriptional Repression (Antagonism) |
| SMRT | Corepressor | Recruited | Transcriptional Repression (Antagonism) |
| AIB1/SRC-3 | Coactivator | Can be recruited | Transcriptional Activation (Agonism) |
This table provides a simplified overview of the general role of these coregulators in modulating the activity of the tamoxifen-ERα complex.
Extranuclear Estrogen Receptor Signaling and Translocation
Beyond its classical genomic actions in the nucleus, the estrogen receptor can also mediate rapid, non-genomic signaling events that originate from outside the nucleus, often at the plasma membrane or within the cytoplasm. Tamoxifen can influence these extranuclear signaling pathways. For instance, tamoxifen has been shown to induce the translocation of ERα from the nucleus to the cytoplasm. This extranuclear ERα can then participate in signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.comembopress.org The activation of such pathways can have significant implications for cell proliferation and survival and may contribute to the complex pharmacology of tamoxifen, including the development of resistance. nih.govmdpi.comembopress.org
Non-Estrogen Receptor-Mediated Mechanisms
One of the well-documented non-ER effects of tamoxifen is the inhibition of protein kinase C (PKC), a key enzyme involved in signal transduction pathways that regulate cell growth and differentiation. researchgate.netnih.gov Tamoxifen has been shown to inhibit PKC activity with an IC50 value of approximately 15-100 µM in various in vitro systems. researchgate.netnih.govthebiogrid.org This inhibition is not competitive with the enzyme's active site but may involve interaction with the regulatory domain. researchgate.net
Tamoxifen and its metabolites, particularly 4-hydroxytamoxifen, also possess antioxidant properties. nih.govnih.govahajournals.org They can act as scavengers of free radicals and inhibit lipid peroxidation, a process of oxidative degradation of lipids that can lead to cell membrane damage. nih.govoup.com This antioxidant activity may contribute to some of the beneficial effects of tamoxifen. nih.govnih.govahajournals.org
Furthermore, tamoxifen has been shown to be an antagonist of calmodulin, a calcium-binding protein that regulates the activity of numerous enzymes and proteins involved in cellular processes. nih.govaacrjournals.orgnih.gov The inhibition of calmodulin-dependent pathways may represent another avenue through which tamoxifen exerts its growth-inhibitory effects. nih.gov
Protein Kinase C (PKC) Signaling Pathway Modulation
This compound exerts a notable influence on the Protein Kinase C (PKC) signaling pathway, a crucial regulator of cellular processes. Research has demonstrated that tamoxifen can directly inhibit the activity of the PKC enzyme. nih.gov This inhibitory action is not a result of cell toxicity. nih.gov In studies using intact human neutrophils, tamoxifen was shown to inhibit the stimulation of the neutrophil oxidase mechanism by 4 Phorbol-12 myristate-13 acetate (B1210297) (PMA), a known PKC activator. nih.gov The half-maximal inhibitory concentration (IC50) for this inhibition was found to be 6.1 +/- 1.6 microM. nih.gov
Furthermore, tamoxifen's interaction with PKC is multifaceted. In estrogen receptor-negative breast cancer cells, tamoxifen treatment leads to a translocation of PKC from the cytosol to the membrane within 30 minutes, which is then followed by a downregulation of the enzyme within 2 hours. nih.gov This process is associated with the release of arachidonic acid and is believed to be mediated by oxidative stress induced by tamoxifen's partitioning into the cell membrane. nih.gov The growth-inhibitory and cytotoxic effects of tamoxifen, particularly at micromolar concentrations, may be partly attributable to its effects on PKC. researchgate.net It is suggested that tamoxifen does not interact with the active site of the enzyme but rather may compete with phospholipids. researchgate.net
| Parameter | Observation | Cell Type | Reference |
| PKC Inhibition (IC50) | 6.1 +/- 1.6 microM | Human neutrophils | nih.gov |
| PKC Translocation | From cytosol to membrane within 30 minutes | MDA-MB-231 breast cancer cells | nih.gov |
| PKC Downregulation | Within 2 hours of treatment | MDA-MB-231 breast cancer cells | nih.gov |
Calmodulin-Dependent Signaling Alterations
This compound also interacts with calmodulin (CaM), a ubiquitous calcium-binding protein that mediates a wide array of cellular signaling pathways. aacrjournals.org The binding of tamoxifen to calmodulin is dependent on the presence of calcium ions (Ca2+). nih.gov This interaction involves two distinct binding sites: a high-affinity site with an apparent dissociation constant (Kd) of approximately 6 nM and a low-affinity site with a Kd of about 9 microM. nih.gov
By binding to calmodulin, tamoxifen can antagonize its functions. For instance, tamoxifen has been shown to inhibit the stimulatory effect of calmodulin on the (Ca2+ + Mg2+)-ATPase in red blood cell membranes. nih.gov This suggests that tamoxifen may alter various Ca2+-dependent cellular processes by directly interacting with calmodulin. nih.gov In cholangiocarcinoma cells, it is proposed that tamoxifen induces apoptosis by modulating calmodulin signaling, which in turn interferes with the interactions of calmodulin with proteins such as Fas, c-FLIP, and AKT. aacrjournals.org This interference promotes apoptosis and inhibits pro-survival signals. aacrjournals.org
| Binding Site | Apparent Dissociation Constant (Kd) | Maximal Capacity | Reference |
| High-Affinity | ~6 nM | 25 pmol/mg protein | nih.gov |
| Low-Affinity | ~9 microM | 120 nmol/mg protein | nih.gov |
Transforming Growth Factor-Beta (TGF-β) Pathway Interactions
The Transforming Growth Factor-Beta (TGF-β) signaling pathway, which plays a complex role in cell proliferation, differentiation, and apoptosis, is another target of this compound. nih.gov Tamoxifen has been identified as a potent inhibitor of the TGF-β-mediated activation of fibroblasts into myofibroblasts. nih.gov This is significant as myofibroblasts are key contributors to tissue remodeling in various pathological conditions. nih.gov
The mechanism of this inhibition does not appear to involve the canonical Smad signaling pathway downstream of TGF-β. nih.gov Instead, tamoxifen blocks the non-Smad signaling pathway through the extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) and the AP-1 transcription factor FRA2. nih.gov By doing so, tamoxifen impairs the TGF-β-stimulated contraction of collagen gels by fibroblasts. nih.gov The interaction between tamoxifen and the TGF-β pathway is also relevant in the context of drug resistance, as TGF-β signaling can mediate the evolution of resistance to antiestrogens. nih.govresearchgate.net
Protooncogene (e.g., c-myc, fos, myb) Regulation
This compound can act as an estrogen agonist in certain tissues, leading to the regulation of proto-oncogene expression. In rodent uterine tissue, tamoxifen has been shown to increase the expression of several cellular proto-oncogenes. nih.gov Specifically, tamoxifen treatment leads to an approximately 20-fold increase in the 2.2-kilobase c-fos transcript within 6 hours, a response comparable in magnitude to that produced by estradiol, although with a slower time course. nih.gov
In addition to c-fos, tamoxifen also elevates the uterine levels of c-jun, jun-B, and c-myc messenger RNAs (mRNAs). nih.gov This induction of proto-oncogene expression is observed at doses ranging from 0.1 to 10 mg/kg of tamoxifen. nih.gov Furthermore, studies have identified that genes regulated by c-Myc account for a significant portion of estrogen-regulated genes, particularly those involved in cell growth. nih.gov
| Proto-oncogene | Effect of Tamoxifen | Tissue | Reference |
| c-fos | ~20-fold increase in transcript levels | Rodent Uterus | nih.gov |
| c-jun | Increased mRNA levels | Rodent Uterus | nih.gov |
| jun-B | Increased mRNA levels | Rodent Uterus | nih.gov |
| c-myc | Increased mRNA levels | Rodent Uterus | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., JNK, p38, ERK1/2)
The Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in transducing extracellular signals to cellular responses, are significantly modulated by this compound. Tamoxifen has been observed to induce the activation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal protein kinase (JNK), and p38 MAPK, albeit with different time courses. nih.gov
The specific MAPK cascade activated appears to be concentration-dependent and dictates the cellular outcome. nih.gov At lower concentrations (e.g., 1 microM), the ERK cascade is implicated in inducing cell-cycle arrest at the G1 phase. nih.gov Conversely, at higher concentrations (e.g., 5 microM), the JNK and p38 cascades are involved in the induction of apoptosis. nih.gov The activation of the p38 pathway has also been correlated with tamoxifen resistance in hormone-sensitive breast cancers. mdpi.com Furthermore, tamoxifen has been shown to selectively activate p38γ MAPK, which in turn phosphorylates the estrogen receptor at Ser-118 and stimulates c-Jun transcription, thereby switching ER signaling from a classical to a nonclassical pathway. nih.gov
| MAPK Pathway | Tamoxifen Concentration | Cellular Outcome | Reference |
| ERK | Lower concentrations (e.g., 1 microM) | Cell-cycle arrest at G1 phase | nih.gov |
| JNK | Higher concentrations (e.g., 5 microM) | Induction of apoptosis | nih.gov |
| p38 | Higher concentrations (e.g., 5 microM) | Induction of apoptosis | nih.gov |
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A significant aspect of this compound's mechanism of action involves the induction of oxidative stress and the generation of reactive oxygen species (ROS). eurekaselect.com This effect is observed in both estrogen receptor-positive and estrogen receptor-negative breast cancer cells and is believed to be a key contributor to tamoxifen-induced apoptosis. researchgate.net The production of ROS by tamoxifen has been demonstrated to cause kidney damage as a side effect. eurekaselect.com
The generation of ROS by tamoxifen can lead to oxidative damage, and antioxidants have been shown to rescue cancer cells from tamoxifen-induced cell death. researchgate.net In response to this oxidative stress, breast cancer cells can increase the expression of Nrf2, which in turn activates the anti-oxidant response element (ARE), leading to the increased transcription of anti-oxidant genes. researchgate.net Tamoxifen has also been shown to induce eryptosis (the suicidal death of red blood cells) through mechanisms that include oxidative stress and calcium accumulation. nih.gov
Mitochondrial Dysfunction and Permeability Transition
This compound has profound effects on mitochondrial function, including the induction of dysfunction and modulation of the mitochondrial permeability transition (MPT). The MPT is a process characterized by an increase in the permeability of the inner mitochondrial membrane, which can lead to cell death. Tamoxifen has been shown to inhibit the induction of the MPT by calcium and inorganic phosphate (B84403) in a dose-dependent manner, an effect similar to that of cyclosporine A. nih.gov This inhibition prevents the depolarization of the mitochondrial membrane potential, the release of matrix calcium, and large-amplitude swelling. nih.gov
Conversely, tamoxifen can also induce mitochondrial dysfunction. It has been shown to decrease mitochondrial oxygen consumption by stimulating mitochondrial nitric oxide synthase (mtNOS) activity, which leads to the formation of peroxynitrite and subsequent oxidative stress and mitochondrial apoptosis. aacrjournals.org Furthermore, tamoxifen and its metabolites can cause a collapse of the mitochondrial membrane potential, which promotes the release of pro-apoptotic factors like cytochrome c. acs.org
Ceramide Metabolism Perturbations
This compound has been shown to significantly interfere with ceramide metabolism, a critical pathway in regulating cell fate, including apoptosis and cell cycle arrest. nih.govmdpi.com Ceramide, a central molecule in sphingolipid metabolism, generally acts as a tumor suppressor. mdpi.com Tamoxifen's influence on this pathway is multifaceted, primarily targeting two key enzymatic steps.
Firstly, tamoxifen inhibits the glycosylation of ceramide. nih.gov This process, catalyzed by glucosylceramide synthase, converts ceramide into glucosylceramide, which can lead to the formation of complex glycosphingolipids. By blocking this step, tamoxifen effectively prevents the detoxification of ceramide, leading to its accumulation within the cell. nih.govnih.gov This elevation of intracellular ceramide levels is believed to contribute to the cytotoxic effects of tamoxifen.
Secondly, tamoxifen and its metabolites, such as N-desmethyltamoxifen and 4-hydroxytamoxifen, have been demonstrated to inhibit the enzyme acid ceramidase. nih.gov This enzyme is responsible for the hydrolysis of ceramide into sphingosine (B13886) and a fatty acid. Sphingosine can then be phosphorylated by sphingosine kinase to form sphingosine-1-phosphate (S1P), a signaling molecule that is often mitogenic and promotes cancer cell growth. nih.gov By inhibiting acid ceramidase, tamoxifen not only preserves the levels of the pro-apoptotic ceramide but also curtails the production of the pro-proliferative S1P. nih.gov This dual action on ceramide metabolism positions tamoxifen as a modulator of the critical balance between cell death and survival signals.
| Enzyme Affected | Action of Tamoxifen | Consequence |
| Glucosylceramide synthase | Inhibition | Increased intracellular ceramide levels |
| Acid ceramidase | Inhibition | Decreased ceramide degradation, reduced sphingosine-1-phosphate formation |
Research has also indicated that this interference with ceramide metabolism may be associated with some of the side effects of tamoxifen, such as tamoxifen-induced retinopathy. arvojournals.org Studies in mice have shown that long-term treatment with tamoxifen can lead to increased ceramide levels in the retina, which is associated with retinal morphological changes. arvojournals.org
Cell Membrane Fluidity Modulation
This compound exerts notable effects on the physical properties of cellular membranes, independent of its interaction with estrogen receptors. nih.gov These membrane-mediated actions are thought to play a significant role in its anticancer activity. nih.gov Tamoxifen has been shown to interact with the lipid bilayer of cell membranes, leading to alterations in membrane fluidity. nih.govmdpi.com
The insertion of the tamoxifen molecule into the phospholipid bilayer can increase the physical order of the lipid molecules, which corresponds to a decrease in membrane fluidity. nih.gov This alteration in the physical state of the membrane can, in turn, affect the function of membrane-bound proteins, such as receptors and enzymes.
In response to the tamoxifen-induced increase in membrane order, cells may initiate compensatory mechanisms. For instance, in human retinal pigment epithelial cells, tamoxifen treatment has been observed to cause a decrease in the cholesterol content of the plasma membrane. nih.gov This reduction in cholesterol, a molecule known to increase membrane rigidity, results in a compensatory increase in membrane fluidity. nih.gov
Furthermore, tamoxifen's interaction with membranes can lead to changes in the lipid composition of both plasma and intracellular membranes. nih.gov Studies have reported a reduction in the phosphatidylcholine content of intracellular membranes following tamoxifen exposure. nih.gov These modifications to the fundamental structure of cellular membranes can have far-reaching consequences for cellular signaling and function.
| Membrane Parameter | Effect of Tamoxifen | Cellular Response Example |
| Fluidity | Decreased (increased physical order) | Compensatory decrease in plasma membrane cholesterol |
| Lipid Composition | Altered | Reduction in intracellular phosphatidylcholine |
Heat Shock Protein 90 (Hsp90) Activation
In a departure from the typical mechanism of action of drugs targeting Heat Shock Protein 90 (Hsp90), tamoxifen and its active metabolite, 4-hydroxytamoxifen, have been identified as activators of this molecular chaperone. nih.govnih.gov Hsp90 is a crucial protein involved in the proper folding, stability, and function of a wide array of "client" proteins, many of which are implicated in cancer development and progression. mdpi.com
While most Hsp90-targeting drugs are inhibitors that block the chaperone's ATPase activity, leading to the degradation of its client proteins, tamoxifen has been found to enhance this activity. nih.govnih.gov This discovery places tamoxifen and its metabolites in a novel pharmacological class of Hsp90 activators. nih.govnih.gov The precise structural mechanism behind this activation is still under investigation but is thought to involve the binding of tamoxifen to a putative ligand-binding site on Hsp90. nih.gov
The therapeutic implications of Hsp90 activation by tamoxifen are not yet fully understood and represent an area of ongoing research. nih.gov It is a paradoxical finding, given that Hsp90 inhibition is a well-established anti-cancer strategy. nih.gov However, this "off-target" effect of tamoxifen on Hsp90 underscores the complex and multifaceted pharmacological profile of the drug.
| Compound | Effect on Hsp90 ATPase Activity | Pharmacological Class |
| Tamoxifen | Enhancement | Activator |
| 4-hydroxytamoxifen | Enhancement | Activator |
| Typical Hsp90-targeting drugs | Inhibition | Inhibitor |
G Protein-Coupled Estrogen Receptor 1 (GPER-1) Interactions
This compound exhibits significant interactions with the G Protein-Coupled Estrogen Receptor 1 (GPER-1), a membrane-associated estrogen receptor that mediates rapid, non-genomic estrogen signaling. nih.govgoettingen-research-online.de Unlike its antagonistic effect on the nuclear estrogen receptor alpha (ERα) in breast tissue, tamoxifen acts as an agonist on GPER-1. nih.govgoettingen-research-online.de
The binding of tamoxifen to GPER-1 triggers the activation of a stimulatory G protein, leading to an increase in adenylyl cyclase activity and subsequent elevation of intracellular cyclic AMP (cAMP) levels. nih.gov This initiation of a signaling cascade can lead to the activation of downstream pathways, including the Phosphatidylinositol 3-Kinase (PI3K)/Akt and the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov
The agonistic activity of tamoxifen on GPER-1 is implicated in the development of tamoxifen resistance in breast cancer. goettingen-research-online.defrontiersin.org Continuous exposure of breast cancer cells to tamoxifen can lead to the upregulation of GPER-1 expression. nih.gov This increased GPER-1 signaling can promote cell proliferation, thereby counteracting the anti-proliferative effects of tamoxifen mediated through ERα antagonism. nih.gov The expression of GPER-1 in breast tumors has been associated with a poorer prognosis for patients treated with tamoxifen. nih.gov
| Receptor | Tamoxifen's Action | Resulting Downstream Events |
| GPER-1 | Agonist | Activation of adenylyl cyclase, increased cAMP, activation of PI3K/Akt and ERK1/2 pathways |
| ERα (in breast tissue) | Antagonist | Inhibition of estrogen-dependent gene transcription |
Mitochondrial Nitric Oxide Synthase (mtNOS) Activity Modulation
This compound has been shown to modulate the activity of mitochondrial Nitric Oxide Synthase (mtNOS), an enzyme responsible for the production of nitric oxide (NO) within the mitochondria. nih.govaacrjournals.org Specifically, tamoxifen stimulates mtNOS activity by increasing the concentration of ionized calcium (Ca2+) within the mitochondrial matrix. nih.govmarshall.edu
This elevation in intramitochondrial Ca2+ is a key step, as mtNOS is a Ca2+-sensitive enzyme. aacrjournals.orgresearchgate.net The increased mtNOS activity leads to a higher rate of NO production within the mitochondria. nih.gov This mitochondrially-derived NO can then interact with other molecules present in this organelle, leading to a cascade of downstream effects.
One significant consequence of increased mitochondrial NO is its reaction with superoxide (B77818) anions to form peroxynitrite, a potent oxidizing and nitrating agent. aacrjournals.orgresearchgate.net The formation of peroxynitrite contributes to oxidative and nitrative stress within the mitochondria, which can lead to damage of mitochondrial components, including lipids, proteins, and DNA. nih.govaacrjournals.org This tamoxifen-induced mitochondrial oxidative stress is believed to be a critical component of its mechanism for inducing apoptosis. nih.gov
| Event | Consequence |
| Tamoxifen increases intramitochondrial ionized Ca2+ | Stimulation of mtNOS activity |
| Increased mtNOS activity | Elevated mitochondrial nitric oxide (NO) production |
| Elevated mitochondrial NO | Formation of peroxynitrite, leading to oxidative and nitrative stress |
| Mitochondrial oxidative stress | Induction of apoptosis |
Inhibition of Mitochondrial Respiratory Complex I
This compound and its active metabolite, 4-hydroxytamoxifen, have been identified as inhibitors of the mitochondrial respiratory complex I (also known as NADH:ubiquinone oxidoreductase). researchgate.netresearchgate.net This enzyme complex is the first and largest of the five complexes of the electron transport chain located in the inner mitochondrial membrane. Its primary function is to transfer electrons from NADH to coenzyme Q10, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby contributing to the establishment of the proton gradient that drives ATP synthesis. researchgate.net
By inhibiting complex I, tamoxifen directly impairs mitochondrial respiration and, consequently, reduces the cell's capacity to generate ATP through oxidative phosphorylation. researchgate.net This bioenergetic deficit can trigger a cellular energy crisis, which can lead to the activation of apoptotic pathways.
The inhibitory effect of tamoxifen on complex I has been demonstrated in various cell types. researchgate.netresearchgate.net It is considered to be one of the estrogen receptor-independent mechanisms through which tamoxifen exerts its anticancer effects. nih.gov The accumulation of tamoxifen in the mitochondria of sensitive cells appears to correlate with its inhibitory effect on complex I and subsequent cell death. researchgate.net
| Mitochondrial Complex | Action of Tamoxifen | Primary Consequence |
| Respiratory Complex I | Inhibition | Reduced ATP generation, impaired mitochondrial respiration |
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Regulation
The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.com Aberrant activation of this pathway is a common feature of many cancers and is a known mechanism of resistance to endocrine therapies like tamoxifen. aacrjournals.orgnih.gov
Tamoxifen has been shown to suppress the PI3K/Akt/mTOR pathway in certain contexts. nih.gov For example, in models of renal fibrosis, tamoxifen's anti-fibrotic effects were associated with the inhibition of this pathway. nih.gov This suppression is thought to be mediated, at least in part, through the estrogen receptor. nih.gov
Conversely, the activation of the PI3K/Akt/mTOR pathway can confer resistance to tamoxifen. aacrjournals.org Growth factor signaling can activate this pathway, leading to estrogen-independent cell growth and survival, thereby circumventing the growth-inhibitory effects of tamoxifen. mdpi.com In such cases, the combination of tamoxifen with inhibitors of the PI3K/Akt/mTOR pathway, such as mTOR inhibitors, has been shown to restore sensitivity to tamoxifen. aacrjournals.orgresearchgate.net This suggests a complex interplay between tamoxifen and this crucial signaling network, where tamoxifen can both regulate the pathway and be rendered ineffective by its activation.
| Pathway Component | Role in Cancer | Interaction with Tamoxifen |
| PI3K | Promotes cell growth and survival | Activation can lead to tamoxifen resistance |
| Akt | Promotes cell survival and inhibits apoptosis | Activation can lead to tamoxifen resistance |
| mTOR | Regulates protein synthesis and cell growth | Inhibition can restore tamoxifen sensitivity |
Epidermal Growth Factor Receptor (EGFR) Transactivation and Crosstalk
This compound's interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical aspect of its molecular action, particularly in the context of tamoxifen resistance in breast cancer. A bidirectional crosstalk exists between the estrogen receptor alpha (ERα) and EGFR signaling pathways, which can significantly impact cellular response to tamoxifen. nih.govnih.gov
In tamoxifen-resistant breast cancer cells, there is evidence of elevated expression of phosphorylated ERα at serine 118. nih.gov This phosphorylation can be regulated by the EGFR/mitogen-activated protein kinase (MAPK) pathway. nih.gov The activation of EGFR can lead to both ligand-independent and ligand-dependent transcriptional activity of ERα. aacrjournals.org This crosstalk can result in a self-propagating autocrine loop that maintains ERα function and promotes tamoxifen-resistant growth. nih.gov For instance, the EGFR/MAPK pathway can phosphorylate ERα, leading to the recruitment of co-activators and the expression of genes like amphiregulin, which in turn can further activate EGFR signaling. nih.gov
Long-term treatment with tamoxifen has been shown to facilitate the translocation of ERα from the nucleus to extranuclear sites, enhancing its interaction with EGFR. aacrjournals.org This increased association can lead to a heightened sensitivity to EGF-stimulated MAPK activation, contributing to tamoxifen resistance. aacrjournals.org The non-receptor tyrosine kinase c-Src can act as a link between these pathways. aacrjournals.org
| Key Interaction | Consequence in Tamoxifen Resistance | Supporting Evidence |
| EGFR/MAPK pathway activation | Phosphorylation of ERα at Serine 118 | Increased transcriptional activity of ERα, independent of estrogen. nih.gov |
| Long-term tamoxifen exposure | Increased association of ERα with EGFR | Enhanced sensitivity to EGF-stimulated MAPK activation. aacrjournals.org |
| ERα-mediated gene expression | Production of EGFR ligands (e.g., amphiregulin) | Creation of a self-sustaining growth-regulatory loop. nih.gov |
Spalt-like Transcription Factor 2 (SALL2) Regulation
Spalt-like transcription factor 2 (SALL2) has been identified as a significant factor in the molecular mechanisms underlying tamoxifen resistance. researchgate.netnih.gov Research has demonstrated that SALL2 expression is notably reduced in breast cancer tissues that have developed resistance to tamoxifen after therapy. researchgate.netnih.govnih.gov
SALL2 functions as a transcription factor that upregulates the expression of both Estrogen Receptor 1 (ESR1, which codes for ERα) and Phosphatase and Tensin Homolog (PTEN) by directly binding to their DNA promoters. researchgate.netnih.govnih.gov The downregulation of SALL2 leads to a decrease in ERα and PTEN levels. This reduction in ERα contributes to estrogen-independent growth, a hallmark of tamoxifen resistance. researchgate.netnih.gov The decrease in PTEN, a tumor suppressor, results in the activation of the Akt/mTOR signaling pathway, which further promotes cell survival and proliferation, thereby diminishing the therapeutic efficacy of tamoxifen. researchgate.netnih.govnih.gov
One of the mechanisms responsible for the silencing of SALL2 in tamoxifen-resistant breast cancer is the hypermethylation of its promoter. researchgate.netnih.gov In vivo studies have shown that restoring SALL2 expression, for instance through the use of DNA methyltransferase inhibitors, can re-sensitize tamoxifen-resistant breast cancer cells to tamoxifen therapy. researchgate.netnih.gov
| Factor | Role in Tamoxifen Action | Impact of Downregulation |
| SALL2 | Transcriptionally upregulates ESR1 (ERα) and PTEN. researchgate.netnih.gov | Reduced ERα and PTEN expression, leading to estrogen-independent growth and activation of Akt/mTOR signaling. researchgate.netnih.gov |
| ERα | Target of tamoxifen therapy. | Loss of therapeutic target, contributing to resistance. researchgate.net |
| PTEN | Tumor suppressor, inhibits Akt/mTOR pathway. | Activation of pro-survival signaling pathways. researchgate.netnih.gov |
Interleukin-6 (IL-6)/STAT3 Signaling Cascade Modulation
The Interleukin-6 (IL-6)/STAT3 signaling cascade is another crucial pathway implicated in the development of tamoxifen resistance in estrogen receptor-positive (ER+) breast cancer. mdpi.comnih.gov Elevated levels of IL-6 in serum and tumors are associated with more aggressive disease and poorer outcomes. mdpi.com
A novel splice variant of the nuclear receptor corepressor 2 (NCOR2), known as BQ323636.1 (BQ), has been shown to predict tamoxifen resistance. nih.gov This variant enhances the IL-6/STAT3 signaling pathway. Mechanistically, BQ interferes with the suppressive function of the NCOR2 complex. This interference promotes the binding of ER to the IL-6 promoter and the binding of NF-κB to the IL-6 receptor (IL-6R) promoter. nih.gov The subsequent upregulation of both IL-6 and IL-6R leads to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov
Activated STAT3 can then translocate to the nucleus and induce the expression of target genes that promote cell survival, proliferation, and angiogenesis, thereby counteracting the effects of tamoxifen. researchgate.net Targeting this pathway, for example with the IL-6R antibody Tocilizumab, has been shown to effectively reverse tamoxifen resistance in both in vitro and in vivo models. nih.gov Clinical data further supports the significance of this pathway, as high IL-6R expression is correlated with BQ expression, tamoxifen resistance, and poorer survival in ER+ breast cancer patients. mdpi.comnih.gov
| Component | Function in Pathway | Role in Tamoxifen Resistance |
| BQ (NCOR2 splice variant) | Interferes with NCOR2's suppressive activity. nih.gov | Upregulates IL-6 and IL-6R expression. nih.gov |
| IL-6 and IL-6R | Ligand and receptor that initiate the signaling cascade. frontiersin.org | Their upregulation leads to STAT3 activation. nih.gov |
| STAT3 | Signal transducer and activator of transcription. frontiersin.org | Promotes expression of genes associated with cell survival and proliferation, counteracting tamoxifen's effects. researchgate.net |
NADPH Oxidase and ERK Phosphorylation in Non-Canonical TGF-β Signaling
This compound also exerts effects on non-canonical Transforming Growth Factor-β (TGF-β) signaling pathways, which has implications beyond its anti-cancer properties, including potential cardioprotective effects. nih.govresearchgate.net In human vascular smooth muscle cells, tamoxifen has been shown to modulate the TGF-β signaling cascade. nih.govresearchgate.net
Specifically, tamoxifen can inhibit the TGF-β-mediated activation of myofibroblasts. nih.gov It achieves this not by interfering with the canonical Smad signaling pathway, but by blocking the non-Smad pathway involving Extracellular signal-regulated kinase 1/2 (ERK1/2) and the AP-1 transcription factor FRA2. nih.gov
Further research has elucidated that tamoxifen can attenuate TGF-β-induced expression of certain genes and the phosphorylation of the Smad2 linker region, without affecting the canonical Smad2C pathway. nih.govresearchgate.net This inhibitory effect is linked to a reduction in reactive oxygen species (ROS) production and the phosphorylation of p47phox (a subunit of NADPH oxidase) and ERK1/2. nih.govresearchgate.net This suggests that tamoxifen's cardioprotective properties may stem from its ability to inhibit the TGF-β-NADPH oxidase-ERK-Smad2L signaling cascade. nih.gov
| Signaling Component | Effect of Tamoxifen | Downstream Consequence |
| TGF-β-induced ROS production | Inhibition | Reduced oxidative stress. nih.govresearchgate.net |
| p47phox phosphorylation (NADPH Oxidase) | Inhibition | Decreased NADPH oxidase activity. nih.govresearchgate.net |
| ERK 1/2 phosphorylation | Inhibition | Attenuation of non-canonical TGF-β signaling. nih.govnih.gov |
| Smad2 linker region phosphorylation | Attenuation | Reduced expression of TGF-β target genes. nih.govresearchgate.net |
Modulation of Cellular Processes by Tamoxifen Hydrochloride
Cell Cycle Regulation
Tamoxifen (B1202) hydrochloride's modulation of the cell cycle is a key mechanism of its action. It primarily achieves this by arresting cells in the G0/G1 phase through a complex interplay of regulatory proteins and genes.
G0/G1 Phase Arrest Mechanisms
Tamoxifen hydrochloride is known to cause a halt in the cell cycle at the G0/G1 checkpoint. This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby inhibiting proliferation. This cytostatic effect is a primary outcome of tamoxifen's interaction with the estrogen receptor (ER), which disrupts the normal signaling cascade that would otherwise promote cell cycle progression. In ER-positive breast cancer cells, for instance, tamoxifen's antagonistic effect on the ER is a key initiator of this G0/G1 arrest.
Regulation of Cell Cycle-Associated Genes (e.g., cyclins E and A2, cdc25a, stk15)
Interestingly, while this compound acts as a cellular antagonist by halting the cell cycle, at the molecular level, it can paradoxically function as an agonist for a number of estrogen-responsive genes. Research has shown that in breast cancer cells, tamoxifen can induce the expression of several genes involved in promoting cell cycle progression, including cyclin E, cyclin A2, cdc25a, and stk15. aacrjournals.orgnih.gov This induction occurs with kinetics similar to that of estrogen, even though the cells remain arrested in the G0/G1 phase. aacrjournals.org This suggests a complex and nuanced regulation of gene expression by tamoxifen, where it mimics estrogen's effect on a subset of genes while ultimately preventing the completion of the cell cycle.
| Gene | Effect of this compound | Associated Cell Cycle Phase |
|---|---|---|
| cyclin E | Induced | G1/S Transition |
| cyclin A2 | Induced | S and G2/M Phases |
| cdc25a | Induced | G1/S Transition |
| stk15 | Induced | Mitosis |
Differential Regulation of Cyclin D1 Expression
A critical point of divergence in tamoxifen's gene regulation lies in its effect on cyclin D1. In tamoxifen-sensitive breast cancer cells, tamoxifen fails to induce the expression of cyclin D1, a key regulator of the G1/S phase transition. aacrjournals.org This lack of induction is a pivotal factor in the G0/G1 arrest. aacrjournals.org
In contrast, in tamoxifen-resistant cells, the expression of cyclin D1 is often maintained or constitutively expressed. aacrjournals.orgnih.gov This differential regulation is a significant mechanism in the development of tamoxifen resistance. Overexpression of cyclin D1 has been linked to tamoxifen resistance, and in such cases, tamoxifen may even stimulate the growth of these cells. nih.govaacrjournals.orgnih.gov The expression of cyclin D1 in tamoxifen-resistant variants appears to be dependent on estrogen receptor function, as ER downregulators can decrease its expression and inhibit proliferation. nih.gov
| Cell Type | Effect of this compound on Cyclin D1 Expression | Resulting Cellular Response |
|---|---|---|
| Tamoxifen-Sensitive | Inhibition/No induction | G0/G1 cell cycle arrest |
| Tamoxifen-Resistant | Maintained or constitutive expression | Continued proliferation, resistance to tamoxifen |
Retinoblastoma Protein (Rb) Phosphorylation Dynamics
The retinoblastoma protein (Rb) is a key tumor suppressor that controls the G1/S checkpoint. Its function is regulated by phosphorylation. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes necessary for S-phase entry. For the cell cycle to progress, Rb must be hyperphosphorylated, which causes it to release E2F.
This compound influences this dynamic. In sensitive cells, the inhibition of cyclin D1-Cdk4/6 activity prevents the hyperphosphorylation of Rb. Furthermore, studies have shown that tamoxifen can induce the dephosphorylation and subsequent cleavage of the Rb protein, which is an early event in tamoxifen-induced apoptosis. nih.gov This dephosphorylation is independent of p53. nih.gov A functional Rb pathway is associated with a better response to tamoxifen, whereas a non-functional Rb pathway, characterized by a discordance between Rb phosphorylation and proliferation, is linked to tamoxifen resistance. nih.gov
Apoptosis Induction and Pathways
Beyond its cytostatic effects, this compound can also be cytotoxic by inducing programmed cell death, or apoptosis. This process is crucial for its therapeutic efficacy in various contexts.
Caspase-Dependent Apoptotic Signaling
This compound-induced apoptosis is primarily mediated through caspase-dependent signaling pathways. aacrjournals.orgnih.gov Caspases are a family of proteases that, once activated, execute the apoptotic process by cleaving specific cellular substrates.
Research has demonstrated that tamoxifen and its metabolites can induce the activation of several key caspases in both ER-positive and ER-negative breast cancer cells. aacrjournals.org The activation of the executioner caspase, caspase-3 , is a central event in tamoxifen-induced apoptosis. nih.govnih.gov The activation of caspase-3 precedes the morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation. nih.gov
The activation of caspase-3 is, in turn, initiated by upstream initiator caspases. Studies have implicated both caspase-8 and caspase-9 in tamoxifen's apoptotic signaling. aacrjournals.orgaacrjournals.org
Caspase-8 is typically associated with the extrinsic, or death receptor-mediated, apoptotic pathway.
Caspase-9 is the primary initiator caspase of the intrinsic, or mitochondrial, pathway, which is activated by cellular stress and the release of cytochrome c from the mitochondria. aacrjournals.org
The involvement of both caspase-8 and caspase-9 suggests that this compound can trigger apoptosis through multiple signaling routes. aacrjournals.orgaacrjournals.org Pre-treatment of cells with general caspase inhibitors can block tamoxifen-induced apoptosis, confirming the critical role of this enzyme cascade in the process. aacrjournals.org
Bcl-2 and Bax Family Protein Modulation
This compound has been shown to influence the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptosis pathway. Research indicates that tamoxifen can induce a time- and concentration-dependent down-regulation of the anti-apoptotic protein Bcl-2 at both the messenger RNA (mRNA) and protein levels in estrogen receptor-positive MCF-7 breast cancer cells. nih.gov This reduction in Bcl-2 expression correlates with the induction of apoptosis by tamoxifen. nih.gov Conversely, treatment with estradiol (B170435) has been observed to significantly increase Bcl-2 protein expression and block the tamoxifen-induced reduction of this protein. nih.gov
However, the effects of tamoxifen on other Bcl-2 family members appear to be more nuanced. Studies have shown that tamoxifen does not significantly alter the expression of the pro-apoptotic protein Bax or the anti-apoptotic protein Bcl-xL at either the mRNA or protein level. nih.gov In some contexts, particularly in estrogen receptor-negative human cancer cell lines, the induction of apoptosis by tamoxifen has been found to occur without a direct link to the down-regulation or functional inactivation of the Bcl-2 protein. nih.gov This suggests that while modulation of Bcl-2 can be a mechanism of tamoxifen-induced apoptosis in certain cell types, alternative pathways are also involved. The Bcl-2 family of proteins, including Bcl-2, Bax, and Bcl-xL, play a critical role in regulating mitochondrial outer membrane permeability and the release of apoptogenic factors. nih.govfrontiersin.org
Table 1: Effect of Tamoxifen on Bcl-2 Family Protein Expression
| Protein | Function | Effect of Tamoxifen | Cell Type Context |
| Bcl-2 | Anti-apoptotic | Down-regulation (mRNA and protein) | ER-positive breast cancer cells nih.gov |
| Bax | Pro-apoptotic | No significant change | ER-positive breast cancer cells nih.gov |
| Bcl-xL | Anti-apoptotic | No significant change | ER-positive breast cancer cells nih.gov |
Mitochondrial Apoptosis Pathway Engagement
This compound is capable of engaging the mitochondrial apoptosis pathway in both estrogen receptor (ER)-positive and ER-negative cells. nih.gov A key event in this process is the perturbation of the mitochondrial membrane. nih.gov In ER-negative Jurkat cells, a tamoxifen derivative was shown to significantly reduce the mitochondrial membrane potential, a hallmark of mitochondrial involvement in apoptosis. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit this tamoxifen derivative-induced apoptosis, confirming the critical role of the mitochondrial pathway. nih.gov
In ER-positive MCF-7 cells, tamoxifen engages the mitochondrial estrogen receptor beta (ERβ) as an antagonist. nih.gov This interaction leads to an increase in reactive oxygen species (ROS) originating from the mitochondria, which is a necessary step for cytotoxicity. nih.gov The elevated ROS levels activate protein kinase C delta and c-jun N-terminal kinases, which in turn results in the translocation of the pro-apoptotic protein Bax to the mitochondria and the subsequent release of cytochrome c. nih.gov The release of cytochrome c from the mitochondrial intermembrane space is a critical step that triggers the activation of caspases and execution of the apoptotic program. nih.gov
Oxidative Stress-Mediated Apoptosis
This compound can induce apoptosis through the generation of oxidative stress, a mechanism that has been observed in cancer cells lacking the estrogen receptor. nih.gov In ER-negative human cancer cell lines such as T-leukaemic Jurkat and ovarian A2780 cancer cells, tamoxifen has been demonstrated to act as an oxidative stress agent. nih.gov This leads to the depletion of thiols and the activation of the transcriptional factor NF-κB. nih.gov Depending on the concentration, tamoxifen can have opposing effects; lower doses may have a slight proliferative effect, while higher doses consistently induce apoptosis. nih.gov
The induction of oxidative stress by tamoxifen is also linked to the mitochondrial apoptosis pathway. Tamoxifen has been shown to stimulate mitochondrial nitric oxide synthase (mtNOS), which hampers mitochondrial respiration and leads to the release of cytochrome c. nih.govdntb.gov.ua This stimulation also elevates mitochondrial lipid peroxidation and increases protein tyrosine nitration of certain mitochondrial proteins. nih.gov The generation of mitochondrial reactive oxygen species (mt-ROS) appears to be a key mediator in the differential responses to tamoxifen, ultimately determining whether the cell undergoes apoptosis. nih.gov Antioxidants have been shown to rescue cancer cells from tamoxifen-induced apoptosis, highlighting the critical role of oxidative damage in this process. researchgate.net
Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) in Apoptosis
In estrogen receptor-negative breast cancer cells, a significant mechanism of tamoxifen-induced apoptosis involves the cancerous inhibitor of protein phosphatase 2A (CIP2A). nih.govnih.gov Tamoxifen has been shown to induce significant apoptosis in several ER-negative breast cancer cell lines, and this effect is associated with the inhibition of CIP2A and the subsequent dephosphorylation (inactivation) of Akt (also known as protein kinase B). nih.gov
The proposed mechanism suggests that by inhibiting CIP2A, tamoxifen restores the activity of protein phosphatase 2A (PP2A). nih.gov Activated PP2A then dephosphorylates and inactivates phospho-Akt (p-Akt), a key protein in cell survival pathways, leading to apoptosis. nih.gov This CIP2A/PP2A/p-Akt signaling pathway represents a novel "off-target" mechanism for tamoxifen's anticancer effects. nih.gov The importance of this pathway is underscored by findings that ectopic expression of either CIP2A or Akt can protect cells from tamoxifen-induced apoptosis. nih.gov Conversely, silencing CIP2A using small interfering RNA (siRNA) can sensitize previously resistant ER-negative breast cancer cells to apoptosis induced by tamoxifen. nih.gov
Table 2: Key Molecules in Tamoxifen-Induced Apoptosis via CIP2A Pathway
| Molecule | Role in Pathway | Effect of Tamoxifen | Consequence |
| CIP2A | Inhibitor of PP2A | Inhibition nih.gov | Restoration of PP2A activity nih.gov |
| PP2A | Protein Phosphatase | Activation (indirect) nih.gov | Dephosphorylation of p-Akt nih.gov |
| p-Akt | Pro-survival Kinase | Inactivation nih.gov | Induction of Apoptosis nih.govnih.gov |
Autophagy Modulation
Induction of Autophagy in ERα-Negative and ERα-Positive Cells
This compound has been observed to induce autophagy in both estrogen receptor-alpha (ERα)-positive and ERα-negative breast cancer cells. nih.gov Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes and can serve as a survival mechanism under cellular stress. nih.gov In ERα-negative triple-negative breast cancer (TNBC) cells, tamoxifen has been shown to trigger the conversion of LC3-I to LC3-II, an essential step in autophagosome formation and a key marker of autophagy. nih.gov Similarly, in ERα-positive MCF-7 cells, tamoxifen induces autophagy, which has been implicated as a potential mechanism of resistance to the drug. nih.govunito.itmdpi.com The induction of autophagy by tamoxifen can act as a protective mechanism for cancer cells, and inhibiting this process may enhance the therapeutic efficacy of tamoxifen.
Endoplasmic Reticulum Stress and Autophagy Pathways
The induction of autophagy by tamoxifen is closely linked to the induction of endoplasmic reticulum (ER) stress. nih.gov In ERα-negative MDA-MB-231 cells, treatment with tamoxifen leads to the up-regulation of GRP78, a well-established marker of ER stress. nih.govresearchgate.net This suggests that the accumulation of misfolded proteins in the ER lumen, a condition that triggers the unfolded protein response (UPR), contributes to the initiation of autophagy by tamoxifen. nih.gov
Furthermore, tamoxifen can modulate ER stress under conditions of metabolic stress, such as nutrition deprivation. nih.gov It has been shown to enhance selective ER-phagy, a specialized form of autophagy that targets the ER for degradation. nih.gov This process is mediated by the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells. nih.gov The activation of the AMPK/mTOR signaling pathway is a critical component of tamoxifen-induced autophagy. nih.gov Pharmacological inhibition of AMPK can block tamoxifen-induced ER-phagy and its modulatory effects on ER stress, indicating that tamoxifen may support breast cancer cell survival during nutrient starvation by modulating ER stress through the induction of ER-phagy. nih.gov
AMPK/mTOR Pathway Involvement in Autophagy
This compound has been shown to induce autophagy in various cancer cell lines, including triple-negative breast cancer (TNBC) cells, through mechanisms that involve the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov Autophagy is a cellular process that maintains homeostasis by degrading and recycling damaged organelles and proteins. researchgate.net The AMPK/mTOR pathway is a crucial regulator of this process. researchgate.net
Research on MDA-MB-231 TNBC cells demonstrated that treatment with tamoxifen led to an upregulation of phosphorylated AMPK (p-AMPK) and a concurrent downregulation of phosphorylated mTOR (p-mTOR). nih.gov AMPK, a key sensor of cellular energy status, promotes autophagy by inhibiting mTOR. nih.gov The activation of AMPK and inhibition of mTOR by tamoxifen are critical steps in the initiation of the autophagic process observed in these cells. nih.govresearchgate.net Studies have confirmed that endoplasmic reticulum stress and the AMPK/mTOR pathway contribute to tamoxifen-induced autophagy. nih.gov In some contexts, tamoxifen has been shown to induce autophagy by activating AMPK, while under different conditions, it can block autophagy, indicating a complex, bidirectional regulatory role. researchgate.net
Lysosomal Calcium Release and Transcription Factor EB (TFEB) Activation in Autophagy
A significant mechanism by which tamoxifen modulates autophagy involves the lysosomal calcium signaling pathway and the activation of Transcription Factor EB (TFEB). mdpi.comnih.gov TFEB is recognized as a master regulator of lysosomal biogenesis and the expression of genes related to autophagy. nih.govunito.it
In breast cancer cells, tamoxifen treatment has been found to promote the release of calcium (Ca2+) from lysosomes. mdpi.comnih.gov This release is mediated through lysosomal channels, specifically the transient receptor potential cation channel mucolipin subfamily member 1 (TRPML1) and two-pore channels (TPCs). mdpi.comnih.govunito.it The resulting increase in cytosolic calcium activates the phosphatase calcineurin, which in turn dephosphorylates TFEB. researchgate.net Dephosphorylation of TFEB allows for its translocation from the cytoplasm into the nucleus. mdpi.comresearchgate.net
Once in the nucleus, TFEB activates the transcription of its target genes, which are involved in autophagy and the formation of new lysosomes. mdpi.combohrium.com This entire cascade, from lysosomal calcium release to TFEB activation, is a key driver of the protective autophagy observed in response to tamoxifen. mdpi.comnih.gov In tamoxifen-resistant MCF7 breast cancer cells, TFEB is often overexpressed and predominantly located in the nucleus, highlighting the importance of this pathway in acquired resistance. mdpi.comunito.it Consistently, inhibiting this tamoxifen-induced lysosomal calcium release has been shown to restore the sensitivity of resistant cells to the drug. mdpi.comnih.gov
Autophagy's Role in Lysosomal Damage and Protection
Tamoxifen can directly impact the integrity of lysosomes, and the resulting autophagic response plays a dual role in both mediating damage and affording protection. nih.govnih.gov On one hand, tamoxifen can induce oxidative damage to the lysosomal membrane, which can lead to lysosomal membrane permeabilization (LMP) and potentially trigger lysosome-mediated cell death. mdpi.comarvojournals.org
On the other hand, autophagy can act as a protective mechanism against this damage, a process that is particularly enhanced in tamoxifen-resistant cells. nih.govnih.gov MCF7 cells resistant to tamoxifen (MCF7-TamR) exhibit a higher basal autophagic flux compared to their sensitive parental counterparts. mdpi.comnih.gov This elevated autophagy helps the cells dispose of tamoxifen-damaged lysosomes, a process known as lysophagy. nih.govnih.gov
This protective role is linked to the overexpression of specific proteins, such as metallothionein (B12644479) 2A and ferritin heavy chain. nih.gov Autophagy facilitates the delivery of these iron-binding proteins to the lysosomes, where they help to restrain the oxidative damage caused by the drug. nih.govnih.gov Therefore, by clearing damaged organelles and sequestering protective factors within the lysosome, autophagy contributes to cell survival and the development of endocrine resistance. mdpi.comnih.gov Inhibition of autophagy in these resistant cells can abrogate this lysosomal protection and re-sensitize them to tamoxifen. nih.gov
Gene Expression Regulation
This compound exerts significant influence on cellular function by regulating the expression of a diverse array of genes. nih.gov This regulation extends beyond its classical mechanism of competing with estradiol for estrogen receptor (ER) binding. nih.govyoutube.com
In ERα-positive MCF-7 human breast cancer cells, tamoxifen has been found to selectively regulate a unique set of more than 60 genes that are minimally affected by estradiol or another selective estrogen receptor modulator, raloxifene. nih.gov This distinct gene regulation is mediated by ERα. nih.gov The expression levels of some of these tamoxifen-stimulated genes have been correlated with clinical outcomes. For instance, high expression of YWHAZ/14-3-3z and LOC441453 was found to significantly correlate with disease recurrence in patients who received adjuvant tamoxifen therapy, suggesting they could be markers of a poor prognosis. nih.gov Other studies have identified genes such as SOCS1 and IEX-1 as being regulated by tamoxifen. researchgate.net
Studies using in vivo models have revealed temporal patterns of gene expression changes in response to tamoxifen, with some genes showing early and transient changes while others exhibit continuous and late responses. nih.gov Furthermore, in the context of traumatic spinal cord injury, tamoxifen has been shown to regulate the expression of genes associated with the inflammatory response, including Ccr2 and Mmp12. mdpi.com
| Gene | Cell/Model System | Effect of Tamoxifen | Associated Finding | Reference |
|---|---|---|---|---|
| YWHAZ/14-3-3z | MCF-7 Breast Cancer Cells | Stimulated/Upregulated | High expression correlates with disease recurrence. | nih.gov |
| LOC441453 | MCF-7 Breast Cancer Cells | Stimulated/Upregulated | High expression correlates with disease recurrence. | nih.gov |
| Ccr2 | Spinal Cord Injury Model | Regulated | Involved in post-injury inflammatory response. | mdpi.com |
| Mmp12 | Spinal Cord Injury Model | Regulated | Involved in post-injury inflammatory response. | mdpi.com |
| SOCS1 | Breast Cancer Cells | Regulated | Identified as a tamoxifen-regulated candidate gene. | researchgate.net |
| IEX-1 | Breast Cancer Cells | Regulated | Identified as a tamoxifen-regulated candidate gene. | researchgate.net |
Protein-Protein Interactions and Conformational Dynamics
The biological effects of this compound are also dictated by its direct physical interactions with various proteins and its inherent conformational flexibility. nih.gov Molecular mechanics studies have revealed that tamoxifen is a conformationally flexible molecule, capable of adopting at least four distinct conformers in its free state. nih.gov The preferred orientation of its ethyl group in the lowest-energy conformers differs from the position observed in its crystal structure, which has implications for its binding to target proteins. nih.gov
A key protein interaction, separate from the estrogen receptor, is with the calcium-binding protein calmodulin (CaM). nih.govcopernicus.org Tamoxifen and its high-affinity analogue, idoxifene, bind to calcium-loaded calmodulin, forming a 2:1 ligand-to-protein complex. copernicus.org Structural studies indicate that the ligand is not static when bound; instead, it undergoes conformational exchange within the protein's binding pockets, highlighting the dynamic nature of this interaction. copernicus.org The largest chemical shift changes upon binding are observed in methionine residues on the rim of calmodulin's hydrophobic pockets. copernicus.org
The interaction of tamoxifen and its metabolites with hormone receptors like the estrogen receptor (ER) and progesterone (B1679170) receptor (PR) has been studied using molecular docking. nih.gov These studies show a spontaneous interaction between the drug and the receptor's pocket site, characterized by electrostatic interactions such as hydrogen bonds and π-π stacking. nih.gov Additionally, tamoxifen interacts with phospholipid membranes, where it displays weak electrostatic interactions but significant hydrophobic interactions that can increase membrane fluidity and cause permeabilization. mdpi.com
| Interacting Protein/Molecule | Nature of Interaction | Key Findings | Reference |
|---|---|---|---|
| Calmodulin (CaM) | Direct Binding | Forms a 2:1 ligand-protein complex; ligand undergoes conformational exchange while bound. | nih.gov, copernicus.org |
| Estrogen Receptor (ER) | Direct Binding (Antagonist) | Involves hydrogen bonds and π-π interactions within the receptor's pocket site. | nih.gov |
| Progesterone Receptor (PR) | Direct Binding | Theoretical models show spontaneous interaction. | nih.gov |
| Phospholipid Membranes | Partitioning/Intercalation | Primarily hydrophobic interactions leading to increased membrane fluidity and permeabilization. | mdpi.com |
Mechanisms of Acquired and De Novo Resistance to Tamoxifen Hydrochloride
Estrogen Receptor Alterations
Changes in ERα and ERβ Expression
Alterations in the expression levels of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are key mechanisms contributing to tamoxifen (B1202) resistance. The presence of ERα is a prerequisite for tamoxifen efficacy, and its loss is a dominant mechanism of de novo resistance. bioscientifica.comnih.gov However, the majority of tumors that develop acquired resistance continue to express ERα. bioscientifica.com
The role of ERβ in tamoxifen resistance is also significant. Low levels of ERβ have been associated with tamoxifen resistance. spandidos-publications.com Some studies suggest that ERβ expression may be a predictive marker for tamoxifen sensitivity. spandidos-publications.comaacrjournals.org In ERα-negative breast cancer, the expression of ERβ has been linked to a more favorable prognosis following adjuvant tamoxifen treatment. aacrjournals.org The interplay and ratio between ERα and ERβ isoforms can thus influence the cellular response to tamoxifen therapy.
| Estrogen Receptor | Change in Expression | Effect on Tamoxifen Resistance | Supporting Evidence |
|---|---|---|---|
| ERα | Loss of expression | Dominant mechanism of de novo resistance. bioscientifica.comnih.gov | ERα-negative tumors are generally unresponsive to tamoxifen. |
| ERα | Continued expression with acquired resistance | Commonly observed in tumors that initially respond to tamoxifen and then relapse. bioscientifica.com | Indicates that other resistance mechanisms are at play. |
| ERβ | Low expression | Associated with tamoxifen resistance. spandidos-publications.com | May serve as a predictive marker for sensitivity. spandidos-publications.comaacrjournals.org |
| ERβ | Expression in ERα-negative tumors | Associated with a favorable prognosis with tamoxifen treatment. aacrjournals.org | Suggests a distinct mechanism of action in the absence of ERα. |
Functional Alterations of Estrogen Receptors
Beyond changes in expression, functional alterations of estrogen receptors, through mutations and post-translational modifications, can profoundly impact tamoxifen efficacy.
Somatic Mutations: Mutations in the ESR1 gene, which encodes ERα, can lead to a constitutively active receptor that promotes tumor growth independent of estrogen, thereby conferring resistance to tamoxifen. aacrjournals.org Notable mutations in the ligand-binding domain (LBD) of ERα, such as Y537S and D538G, have been identified in patients who have received endocrine therapy. aacrjournals.orgoaepublish.com These mutations can stabilize the receptor in an active conformation, reducing the inhibitory effect of tamoxifen. aacrjournals.org Another mutation, K303R, has been shown to decrease sensitivity to tamoxifen in the presence of growth factors. nih.gov
Post-Translational Modifications: Phosphorylation of ERα is a critical post-translational modification that can be influenced by various signaling pathways and can alter the receptor's response to tamoxifen. nih.gov Phosphorylation at specific serine residues, such as S118 and S167, can be induced by growth factor signaling pathways like MAPK and Akt. nih.govoup.com This can lead to ligand-independent activation of ERα and a switch in tamoxifen's role from an antagonist to an agonist. spandidos-publications.com Phosphorylation at S305 has also been implicated in conferring a tamoxifen-resistant phenotype by altering the receptor's conformation. nih.govki.se
| Alteration Type | Specific Example | Mechanism of Resistance |
|---|---|---|
| Somatic Mutation | Y537S, D538G in ERα LBD aacrjournals.orgoaepublish.com | Constitutive activation of ERα, rendering it ligand-independent and less sensitive to tamoxifen. |
| Somatic Mutation | K303R in ERα nih.gov | Decreased sensitivity to tamoxifen, particularly in the presence of growth factor signaling. |
| Post-Translational Modification | Phosphorylation at S118 and S167 of ERα nih.govoup.com | Ligand-independent activation of ERα and potential for tamoxifen to act as an agonist. |
| Post-Translational Modification | Phosphorylation at S305 of ERα nih.govki.se | Conformational changes in ERα that promote a resistant phenotype. |
Role of ER Coregulators in Resistance Development
The transcriptional activity of ERα is modulated by a balance between coactivator and corepressor proteins. An imbalance in these coregulators can alter the cellular response to tamoxifen, leading to resistance.
Coactivators: Overexpression of ERα coactivators, such as Amplified in Breast Cancer 1 (AIB1), also known as SRC-3, is associated with tamoxifen resistance. nih.govoup.comnih.gov High levels of AIB1 can enhance the agonist activity of tamoxifen-bound ERα, promoting cell proliferation instead of inhibition. nih.govfrontiersin.org In some clinical studies, high AIB1 expression in the presence of tamoxifen therapy was associated with a worse disease-free survival. oup.comnih.gov
Corepressors: Conversely, the loss or downregulation of ERα corepressors, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT), can also contribute to tamoxifen resistance. nih.govresearchgate.net These corepressors are crucial for the antagonist action of tamoxifen. When their levels are reduced, the repressive function of the tamoxifen-ERα complex is diminished, potentially leading to the transcription of estrogen-responsive genes and cell growth. nih.govmdpi.com
| Coregulator Type | Specific Coregulator | Mechanism in Tamoxifen Resistance |
|---|---|---|
| Coactivator | AIB1 (SRC-3) nih.govoup.comnih.gov | Overexpression enhances the agonist activity of the tamoxifen-ERα complex, promoting proliferation. |
| Corepressor | NCoR nih.govresearchgate.net | Downregulation diminishes the antagonist effect of tamoxifen, allowing for gene transcription. |
| Corepressor | SMRT nih.govresearchgate.net | Reduced levels impair the repressive function of the tamoxifen-ERα complex. |
ERα36 Isoform and Resistance
ERα36 is a variant of ERα that lacks the transcriptional activation domains AF-1 and AF-2 but retains the ability to mediate rapid, non-genomic signaling. oup.com Increased expression of ERα36 is a recognized mechanism of tamoxifen resistance. nih.govnih.gov This isoform is primarily located in the cytoplasm and at the plasma membrane. nih.gov
Tamoxifen can act as an agonist for ERα36, activating downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which promote cell proliferation and survival. nih.govnih.gov The upregulation of ERα36 can lead to a state where breast cancer cells are no longer dependent on the classical nuclear ERα signaling for growth, thereby circumventing the inhibitory effects of tamoxifen. nih.gov Furthermore, ERα36 can contribute to the upregulation of growth factor receptors like EGFR, creating a feedback loop that sustains resistance. nih.govresearchgate.net
Aberrant Growth Factor Receptor Signaling
Epidermal Growth Factor Receptor (EGFR) Overexpression and Activation
Crosstalk between the ER and growth factor receptor signaling pathways is a critical driver of tamoxifen resistance. The overexpression and activation of the Epidermal Growth Factor Receptor (EGFR) and the closely related Human Epidermal Growth Factor Receptor 2 (HER2) are frequently implicated in this process.
Overexpression of EGFR is correlated with tamoxifen resistance. mcijournal.com When EGFR is overexpressed, its signaling can lead to the phosphorylation and activation of ERα in a ligand-independent manner, thereby reducing the efficacy of tamoxifen. nih.govnih.gov This creates a scenario where the cancer cells can continue to proliferate despite the presence of the anti-estrogen.
The activation of EGFR and its downstream signaling cascades, including the MAPK and PI3K/Akt pathways, is a central mechanism of resistance. mcijournal.commdpi.com This activation can be triggered by the binding of ligands such as EGF. mcijournal.com There is evidence of a bidirectional crosstalk between ERα and EGFR signaling pathways. nih.govscilit.com ERα can modulate the efficiency of EGFR signaling, and conversely, EGFR/MAPK activity can regulate ERα function. nih.gov This interplay can establish a self-propagating autocrine loop that maintains cell growth in the presence of tamoxifen. nih.gov The activation of these pathways can ultimately lead to the phosphorylation of ERα and its coregulators, further contributing to the switch of tamoxifen from an antagonist to an agonist. oup.comoup.com
| Mechanism | Description | Consequence |
|---|---|---|
| Overexpression | Increased levels of EGFR on the cell surface. mcijournal.com | Enhanced signaling capacity, leading to ligand-independent activation of ERα. nih.govnih.gov |
| Activation | Binding of ligands (e.g., EGF) to EGFR, triggering downstream signaling. mcijournal.com | Activation of MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. mcijournal.commdpi.com |
| Bidirectional Crosstalk | Reciprocal regulation between ERα and EGFR signaling pathways. nih.govscilit.com | Establishment of a positive feedback loop that sustains resistance and cell growth. nih.gov |
Kinase Pathway Dysregulation
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a well-established mechanism of resistance to tamoxifen. aacrjournals.orgnih.govnih.govyuntsg.com This pathway can be hyperactivated through various mechanisms, including mutations in the PIK3CA gene or loss of the tumor suppressor PTEN. nih.govmdpi.com
Activation of the PI3K/Akt/mTOR pathway can promote estrogen-independent growth and confer resistance to tamoxifen by phosphorylating and activating the estrogen receptor at serine 167, even in the absence of estrogen. nih.govmdpi.com This leads to the ligand-independent transcription of estrogen-responsive genes, thereby bypassing the inhibitory effect of tamoxifen. nih.gov Breast cancer cell lines with a constitutively active Akt have been shown to proliferate in low-estrogen conditions and are resistant to the growth-inhibitory effects of tamoxifen. aacrjournals.org
Furthermore, the activation of this pathway is implicated in both de novo and acquired resistance. yuntsg.com The mammalian target of rapamycin (B549165) (mTOR), a key downstream component of this pathway, plays a significant role in mediating this resistance. aacrjournals.org Preclinical studies have demonstrated that inhibiting mTOR with drugs like rapamycin can restore sensitivity to tamoxifen in breast cancer cells with high Akt activity. aacrjournals.org This suggests that the resistance induced by Akt is, at least in part, mediated through mTOR signaling. aacrjournals.org The success of combining mTOR inhibitors with endocrine therapies in clinical trials for advanced ER-positive breast cancer further underscores the importance of this pathway in endocrine resistance. nih.gov
| Pathway Component | Role in Tamoxifen Resistance | Therapeutic Implication | Reference |
| PI3K/Akt | Phosphorylates ERα, leading to its ligand-independent activation and estrogen-independent cell growth. | Inhibition of PI3K or Akt can restore tamoxifen sensitivity. | nih.govnih.gov |
| mTOR | Acts as a downstream mediator of Akt-induced tamoxifen resistance. | mTOR inhibitors (e.g., rapamycin, everolimus) can restore tamoxifen response. | aacrjournals.orgnih.gov |
| PTEN | Loss of this tumor suppressor leads to constitutive activation of the PI3K pathway. | Implicated in conferring resistance to endocrine therapy. | nih.gov |
Beyond the PI3K/Akt/mTOR axis, dysregulation of other kinase pathways also contributes significantly to tamoxifen resistance. The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is frequently implicated. researchgate.netmdpi.com This pathway can be activated by growth factor receptors like EGFR and HER2 and can lead to the phosphorylation of ERα, thereby promoting its ligand-independent activation and contributing to tamoxifen resistance. mdpi.comnih.gov Increased levels of phosphorylated p42/44 and p38 MAPKs have been observed in tamoxifen-resistant tumors. aacrjournals.org
The stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway may also influence ER activity and resistance to tamoxifen. bohrium.com Additionally, non-receptor tyrosine kinases, such as c-Src, play a role. nih.govmdpi.com c-Src can be part of a signaling complex with ERα and PI3K, and its inhibition has been shown to enhance the growth-inhibitory and apoptotic effects of tamoxifen. nih.gov The Ron receptor tyrosine kinase, a member of the c-Met family, is another example. Its activation has been demonstrated to confer tamoxifen resistance, an effect mediated through the MAPK 1/2 signaling pathway. nih.gov These various kinase aberrations highlight the multiple signaling routes that can be hijacked by cancer cells to circumvent the effects of tamoxifen.
| Kinase Pathway | Role in Tamoxifen Resistance | Upstream Activators | Reference |
| MAPK/ERK | Phosphorylates and activates ERα independently of estrogen. | EGFR, HER2, Ron receptor | aacrjournals.orgnih.govnih.gov |
| c-Src | Participates in signaling complexes that promote survival and resistance. | Growth factor receptors | nih.govmdpi.com |
| SAPK/JNK | May influence ER activity and contribute to resistance. | Cellular stress signals | bohrium.com |
| Ron Receptor Tyrosine Kinase | Activation confers resistance via the MAPK 1/2 pathway. | Hepatocyte growth factor-like protein (HGFL) | nih.gov |
Cell Cycle Dysregulation in Resistant Phenotypes
Dysregulation of the cell cycle machinery, particularly the upregulation of key G1-S phase cyclins, is a hallmark of tamoxifen resistance. aacrjournals.org Cyclin D1, a critical regulator of the G1 to S phase transition, is an estrogen-regulated protein. In tamoxifen-sensitive cells, tamoxifen inhibits its expression. nih.gov However, in many resistant tumors, Cyclin D1 expression is maintained or even upregulated, allowing for continued cell cycle progression despite tamoxifen treatment. nih.govnih.gov Overexpression of Cyclin D1 has been linked to tamoxifen resistance in clinical studies, where it can abolish the beneficial effects of the therapy. nih.govaacrjournals.org In some contexts, tamoxifen can paradoxically induce a redistribution of Cyclin D1 to the estrogen receptor, leading to the activation of both the ER and the pro-survival transcription factor STAT3, thereby promoting growth. nih.gov
Cyclin E, which acts downstream of Cyclin D1, also plays a crucial role. Both Cyclin E1 and Cyclin E2 can be overexpressed in tamoxifen-resistant cells. aacrjournals.org Specifically, Cyclin E2 overexpression is associated with endocrine resistance. aacrjournals.org In resistant cell models, Cyclin E2 expression is no longer downregulated by tamoxifen, suggesting its deregulation is a key mechanistic contributor to resistance. aacrjournals.org This sustained expression of G1 cyclins leads to the hyperactivation of their partner cyclin-dependent kinases (CDKs), CDK4/6 and CDK2, which phosphorylate the retinoblastoma protein (Rb), releasing E2F transcription factors and driving the cell into S phase, thus promoting proliferation in the face of endocrine therapy. aacrjournals.orgoncotarget.com
| Cell Cycle Regulator | Function in Tamoxifen Resistance | Associated Mechanisms | Reference |
| Cyclin D1 | Maintained or upregulated expression allows continued cell cycle progression. | Ectopic expression can lead to resistance; can be redistributed by tamoxifen to activate ER and STAT3. | nih.govnih.gov |
| Cyclin E1 | Overexpressed in tamoxifen-resistant cells. | Contributes to proliferation in antiestrogen-resistant cells. | aacrjournals.org |
| Cyclin E2 | Overexpression is associated with endocrine resistance; no longer downregulated by tamoxifen in resistant cells. | Partial decoupling from Cyclin D1 regulation in resistant models. | aacrjournals.org |
Cyclin-Dependent Kinase (CDK) Involvement
The cell cycle engine, composed of cyclins and cyclin-dependent kinases (CDKs), plays a pivotal role in cell proliferation and has been identified as a significant contributor to this compound resistance. Dysregulation of this machinery can lead to uncontrolled cell growth, overriding the cytostatic effects of tamoxifen.
Notably, Cyclin-Dependent Kinase 7 (CDK7) has been identified as a major factor in the development of resistance to tamoxifen. nih.govresearchgate.net Studies have shown that CDK7 expression is elevated in tamoxifen-resistant breast cancer cells. nih.govresearchgate.net CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. It also plays a crucial role in regulating transcription as part of the general transcription factor TFIIH. The inhibition of CDK7 has been demonstrated to reverse endocrine therapy resistance in preclinical models of breast cancer. researchgate.net Targeting CDK7 has been shown to decrease the activation of the estrogen receptor (ER) and augment the cytotoxic effects of tamoxifen. nih.gov
Furthermore, the interplay between long non-coding RNAs (lncRNAs) and CDKs has been implicated in tamoxifen resistance. For instance, the lncRNA MAFG-AS1, which is responsive to estrogen, can promote the expression of Cyclin-Dependent Kinase 2 (CDK2) by acting as a sponge for miR-339-5p. This upregulation of CDK2 contributes to the proliferation of ER-positive breast cancer cells and confers resistance to tamoxifen. nih.gov This highlights a complex regulatory network where CDKs are central players in mediating resistance to endocrine therapy.
| CDK | Mechanism of Involvement in Tamoxifen Resistance | Associated Molecules |
| CDK7 | Upregulated in resistant cells; activates other CDKs and transcription, promoting cell proliferation. Inhibition reverses resistance. nih.govresearchgate.net | TFIIH, ERα, MYC, STAT3, β-catenin nih.gov |
| CDK2 | Upregulated by lncRNA, promoting cell proliferation and resistance. nih.gov | lncRNA MAFG-AS1, miR-339-5p nih.gov |
Role of Cancer Stem Cells in Resistance
A growing body of evidence indicates that a subpopulation of tumor cells, known as cancer stem cells (CSCs), plays a critical role in therapy resistance, including resistance to this compound. nih.govnih.gov These cells possess properties of self-renewal and differentiation, which can drive tumor recurrence and metastasis.
Tamoxifen-resistant breast cancer cells are often enriched for cells with CSC-like properties. nih.govmatilda.science These resistant cells show an enhanced ability to form mammospheres, a characteristic of stem/progenitor cells, and exhibit increased tumorigenicity in animal models. nih.govmatilda.science Furthermore, they display elevated expression of stem cell markers such as SOX-2, OCT-4, and CD133. nih.govmatilda.science
The transcription factor SOX2 has been identified as a key driver of the CSC phenotype in tamoxifen-resistant cells. embopress.orgunirioja.es Increased SOX2 expression is observed in tamoxifen-resistant cells and in tumors from patients who have failed endocrine therapy. embopress.org SOX2 promotes tamoxifen resistance by expanding the CSC population, partly through the activation of the Wnt signaling pathway. embopress.org Silencing of the SOX2 gene can reduce the proportion of CSCs and restore sensitivity to tamoxifen. embopress.orgunirioja.es
Interestingly, a significant portion of the CSC population in ER-positive breast cancer does not express the estrogen receptor (ER-). aacrjournals.org This inherent lack of the drug's target makes these cells intrinsically resistant to tamoxifen. The expansion of this ER- CSC population is considered a novel mechanism of endocrine resistance. aacrjournals.org
| CSC Marker | Observation in Tamoxifen-Resistant Cells | Functional Role |
| SOX-2 | Increased mRNA and protein expression. nih.govmatilda.scienceembopress.org | Drives CSC phenotype, activates Wnt signaling, promotes resistance. embopress.orgunirioja.es |
| OCT-4 | Increased mRNA expression. nih.govmatilda.science | Marker of stemness, contributes to self-renewal properties. |
| CD133 | Increased mRNA expression. nih.govmatilda.science | Putative CSC marker associated with tumorigenicity. |
| CD44+/CD24- | Enriched population in resistant cells. aacrjournals.orgresearchgate.net | Phenotype associated with breast CSCs and resistance. |
Autophagy as a Protective Mechanism in Resistance
Autophagy is a cellular catabolic process in which cytoplasmic components are degraded within lysosomes to maintain cellular homeostasis. In the context of cancer therapy, autophagy can act as a pro-survival mechanism, enabling tumor cells to withstand stress induced by treatments like this compound. nih.gov
A strong correlation has been established between elevated autophagy and the acquisition of tamoxifen resistance. nih.gove-century.us Tamoxifen itself can induce autophagy in breast cancer cells. nih.govmdpi.com While this can be part of its anticancer activity, resistant cells appear to harness this process for their survival. Tamoxifen-resistant cells exhibit a higher basal autophagic flux compared to their sensitive counterparts. nih.gov This enhanced autophagy helps the cells to dispose of tamoxifen-damaged lysosomes, a process termed lysophagy, thereby preventing cell death. nih.govunito.it
Key proteins involved in autophagy are often upregulated in tamoxifen-resistant cells. Increased levels of LC3 and Beclin-1, which are crucial for the formation of autophagosomes, are observed in these cells. nih.gove-century.us The activation of kinases such as pAMPK and the modulation of p-p70S6K also point to the involvement of autophagy in the development of resistance. nih.gove-century.us
The inhibition of autophagy has been shown to re-sensitize tamoxifen-resistant breast cancer cells to the drug. nih.gov This suggests that targeting the autophagic pathway could be a viable strategy to overcome endocrine resistance. nih.gove-century.us
STAT3 Signaling Pathway Activation in Resistance
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has been identified as a critical mediator of both acquired and de novo resistance to this compound in breast cancer. researchgate.netnih.gov Overexpression and constitutive activation of STAT3 are linked to tumor progression, proliferation, metastasis, and chemotherapy resistance. researchgate.net In the context of tamoxifen resistance, the activation of STAT3 can occur through various upstream signaling cascades, leading to the transcription of target genes that promote cell survival and proliferation, thereby undermining the therapeutic efficacy of tamoxifen.
One of the primary mechanisms involves the interplay between STAT3 and cytokine signaling, particularly through the Interleukin-6 (IL-6) pathway. The binding of IL-6 to its receptor (IL-6R) and the co-receptor gp130 triggers the activation of Janus kinases (JAKs). researchgate.netnih.gov These kinases then phosphorylate STAT3 at tyrosine 705, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. researchgate.netnih.gov Elevated levels of IL-6 have been associated with a more aggressive disease course and poorer outcomes in patients. nih.gov Research has shown that overexpression of the splicing variant BQ323636.1 can increase the expression of both IL-6 and IL-6R, which in turn activates the STAT3 pathway and mediates tamoxifen resistance. mdpi.commdpi.com This resistance can be reversed by targeting the IL-6R with antibodies like Tocilizumab. mdpi.com
Another significant activator of the STAT3 pathway in tamoxifen-resistant cells is the crosstalk with growth factor receptor signaling, notably the Epidermal Growth Factor Receptor (EGFR). elsevierpure.comnih.gov Tamoxifen-resistant cells often exhibit increased expression of EGFR. elsevierpure.comnih.gov The non-receptor tyrosine kinase Src plays a crucial role in this process by phosphorylating EGFR at tyrosine 845, which subsequently induces the STAT3 signaling system. researchgate.netnih.gov The activation of this EGFR/Src/STAT3 axis leads to increased cancer cell aggressiveness and drug resistance. researchgate.netelsevierpure.com Inhibition of STAT3 in these resistant cells has been shown to enhance sensitivity to tamoxifen. elsevierpure.comnih.gov
Furthermore, a STAT3-RANTES (Regulated on Activation, Normal T cell Expressed and Secreted) autocrine loop has been identified as essential for the maintenance of tamoxifen resistance. researcher.life In tamoxifen-resistant cells, there is an increased phosphorylation of STAT3 and expression of RANTES. researcher.liferesearchgate.net This creates a self-sustaining loop where RANTES signaling maintains constitutive STAT3 activation, which in turn upregulates anti-apoptotic signals. researcher.life
Upon activation, STAT3 translocates to the nucleus and initiates the transcription of a variety of target genes that are instrumental in conferring tamoxifen resistance. These genes are involved in key cellular processes that counteract the effects of tamoxifen.
| Upstream Activators of STAT3 in Tamoxifen Resistance | Mechanism of Activation | Key Molecules Involved |
| Interleukin-6 (IL-6) Signaling | Cytokine receptor binding activates JAKs, which phosphorylate STAT3. researchgate.netnih.gov | IL-6, IL-6R, gp130, JAKs |
| EGFR/Src Signaling | Growth factor receptor activation leads to Src-mediated phosphorylation and subsequent STAT3 activation. researchgate.netelsevierpure.comnih.gov | EGFR, Src |
| Notch Signaling | Induces STAT3 phosphorylation in tamoxifen-resistant cells. researchgate.net | Notch |
| Leptin Receptor Signaling | Activation of leptin receptor isoforms provokes STAT3 activation. researchgate.net | Leptin, Ob-Ra, Ob-Rb |
| RANTES Autocrine Loop | Self-sustaining signaling loop maintains constitutive STAT3 phosphorylation. researcher.life | RANTES |
The downstream targets of STAT3 contribute to the resistant phenotype by promoting cell cycle progression, inhibiting apoptosis, and enhancing cell survival.
| Downstream Target Genes of STAT3 | Function in Tamoxifen Resistance |
| BCL2 | Inhibits apoptosis, promoting cell survival. researchgate.net |
| c-MYC | Promotes cell proliferation and growth. researchgate.net |
| Survivin | An inhibitor of apoptosis protein that promotes cell survival. researchgate.net |
| Cyclin D | Promotes G1/S phase transition in the cell cycle. researchgate.net |
| VEGF | Promotes angiogenesis, supporting tumor growth. researchgate.net |
| MMP-9 | Involved in extracellular matrix degradation, facilitating invasion and metastasis. researchgate.net |
Inhibition of STAT3, either directly or through targeting its upstream activators, has emerged as a potential therapeutic strategy to overcome tamoxifen resistance. researchgate.netelsevierpure.com For instance, the use of STAT3 inhibitors like stattic (B1682634) has been shown to inhibit cell proliferation and induce apoptosis in tamoxifen-resistant cells. elsevierpure.comnih.gov Similarly, disrupting the IL-6/STAT3 signaling cascade can reverse tamoxifen resistance both in vitro and in vivo. mdpi.com
Preclinical Research Models and Methodologies for Tamoxifen Hydrochloride Studies
In Vivo Animal Models
In vivo animal models are crucial for evaluating the systemic effects of tamoxifen (B1202) hydrochloride, including its impact on tumor growth in a living organism.
Mice and rats are the most common animal models used in preclinical tamoxifen research. nih.gov These models, particularly those involving the transplantation of human breast cancer cells into immunodeficient mice (xenograft models), allow for the study of tumor response to tamoxifen in a more physiologically relevant context than in vitro cultures. nih.govaacrjournals.org
Key research findings from rodent models include:
Tumor Growth Inhibition: Studies using xenograft models with ER-positive MCF-7 cells have demonstrated the ability of tamoxifen to inhibit tumor growth. aacrjournals.org
Pharmacokinetics: The pharmacokinetics of tamoxifen and its active metabolites, like endoxifen (B1662132), have been characterized in mice. These studies have shown that oral administration of endoxifen can yield substantially higher concentrations of the active metabolite compared to the administration of tamoxifen itself. nih.gov
Anti-angiogenic Effects: Tamoxifen has been shown to have anti-angiogenic effects in ER-negative animal models, suggesting a mechanism of action that is independent of the estrogen receptor. nih.gov
Model-Specific Differences: Rats are considered by some researchers to be more similar to humans in terms of mammary gland architecture and hormone dependency compared to mice, making them a promising alternative for modeling hormone receptor-positive breast cancer. nih.govresearchgate.net
Off-Target Effects: It is important to note that tamoxifen administration in mice can have off-target effects. Studies have reported that tamoxifen treatment alone can induce histological changes in the lungs and affect serum cholesterol levels and hepatic lipid accumulation. ous-hf.nonih.gov
Table 3: Overview of Rodent Models in Tamoxifen Research
| Model Type | Description | Key Applications |
|---|---|---|
| Xenograft (Mouse) | Human cancer cell lines (e.g., MCF-7) are implanted into immunodeficient mice. | Evaluating the effect of tamoxifen on tumor growth and regression. aacrjournals.org |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop tumors that mimic human breast cancer. | Studying tumor initiation, progression, and response to therapy in an immunocompetent setting. frontiersin.org |
| Carcinogen-Induced (Rat) | Tumors are induced in rats using chemical carcinogens. These tumors often resemble human hormone receptor-positive breast cancer. | Investigating hormone-dependent tumor development and response to endocrine therapies. nih.gov |
| Cre-LoxP System (Mouse) | A system used for inducible, tissue-specific gene expression or deletion, often activated by tamoxifen administration. | Studying the function of specific genes in breast cancer development and treatment response. biorxiv.org |
Xenograft Models (e.g., Athymic Mice with ER-positive tumors)
Xenograft models, particularly those involving the implantation of estrogen receptor-positive (ER-positive) human breast cancer cells into immunodeficient mice, are fundamental in the preclinical evaluation of tamoxifen hydrochloride. Athymic nude mice are frequently used for these studies as their compromised immune system allows for the growth of human tumors. These models are instrumental in studying the antitumor effects of tamoxifen and in the development of tamoxifen-resistant tumor models, which are crucial for investigating mechanisms of resistance. nih.gov
In a typical experimental setup, ER-positive breast cancer cell lines, such as MCF-7, are implanted into ovariectomized female athymic nude mice. nih.gov The ovariectomy is performed to remove the endogenous source of estrogen, allowing for controlled study of estrogen-dependent tumor growth. The growth of these tumors can then be stimulated by the administration of estradiol (B170435). Treatment with tamoxifen in these models has been shown to inhibit the growth of ER-positive breast cancer xenografts. nih.govoup.com
Furthermore, combining tamoxifen with other agents in xenograft models has been a strategy to explore enhanced therapeutic effects. For instance, the combination of tamoxifen with methylselenocysteine (B1596266) (MSC) has been shown to synergistically inhibit the growth of ER-positive breast cancer xenografts. nih.gov This inhibition was associated with a reduction in the expression of ERα and its target genes, a decrease in cell proliferation, and an increase in apoptosis within the tumor tissue. nih.gov
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also utilized to evaluate the efficacy of tamoxifen. These models are considered to better represent the heterogeneity of human tumors. nih.gov Studies using ER+ PDX models have been employed to identify synergistic drug combinations with tamoxifen to overcome resistance. nih.gov
Table 1: Selected Research Findings from Xenograft Models
| Model | Cell Line/Tumor Type | Key Findings with this compound | Reference |
|---|---|---|---|
| Athymic Nude Mice | MCF-7 (ER-positive breast cancer) | - Inhibition of tumor growth. oup.com- Synergistic tumor growth inhibition when combined with methylselenocysteine. nih.gov- Prevention of tumor progression in tamoxifen-resistant models with novel compounds. oup.com | nih.govoup.com |
| Athymic Nude Mice | T47D (ER-positive breast cancer) | - Control of proliferation of estrogen-responsive cells. nih.gov | nih.gov |
| Patient-Derived Xenograft (PDX) Mice | ER+ Breast Cancer | - Identification of synergistic combinations (e.g., with simeprevir (B1263172) and VX-680) to reduce tumor burden more effectively than tamoxifen alone. nih.gov | nih.gov |
Genetically Modified Animal Models (e.g., Cre/loxP systems, Tamoxifen-inducible systems)
Genetically modified animal models, particularly those utilizing the Cre/loxP system, have been revolutionized by the incorporation of tamoxifen-inducible systems. These models allow for precise temporal and spatial control of gene expression, which is critical for studying gene function in specific tissues and at specific developmental stages. nih.govresearchgate.net The most widely used system involves a Cre recombinase fused to a mutated ligand-binding domain of the estrogen receptor (Cre-ER). physiology.orgnih.gov This fusion protein remains inactive in the cytoplasm, complexed with heat shock proteins. researchgate.net The administration of tamoxifen, or its more active metabolite 4-hydroxytamoxifen (B85900) (4-OHT), induces a conformational change in the ER ligand-binding domain, leading to the translocation of the Cre-ER fusion protein into the nucleus. researchgate.netnih.gov Once in the nucleus, Cre recombinase recognizes loxP sites flanking a specific gene segment and mediates its excision, leading to a gene knockout. researchgate.net
Several iterations of the Cre-ER system have been developed to improve its efficiency and reduce background activity. The Cre-ER™ system, which has a lower affinity for endogenous estrogen but is responsive to tamoxifen, is a notable example. frontiersin.org An even more refined version is the CreERT2 system, which exhibits very low background Cre activity and is robustly activated by tamoxifen treatment. physiology.orgnih.gov Another variant is the MerCreMer system, which involves fusing Cre recombinase with two mutated estrogen receptor ligand-binding domains. semanticscholar.orgnih.gov
These tamoxifen-inducible systems have been instrumental in creating conditional knockout mice for a wide range of tissues and cell types, including cardiomyocytes, pancreatic β-cells, and specific cell populations in the brain. semanticscholar.orgnih.govplos.org For example, the Tnnt2MerCreMer/+ knock-in mouse model allows for the temporal genetic deletion of genes of interest specifically in cardiomyocytes following tamoxifen induction. nih.gov
Table 2: Examples of Tamoxifen-Inducible Cre/loxP Systems
| System | Mechanism of Action | Key Features | Common Applications |
|---|---|---|---|
| Cre-ER | Fusion of Cre recombinase with a mutated estrogen receptor (ER) ligand-binding domain. Tamoxifen binding induces nuclear translocation. researchgate.net | Allows for temporal control of gene knockout. | Conditional gene inactivation in various tissues. plos.org |
| CreERT2 | A second-generation Cre-ER system with improved efficiency and lower background activity. physiology.org | High inducibility with tamoxifen and minimal "leakiness" in the absence of the inducer. physiology.orgnih.gov | Spatiotemporal control of gene expression in diverse cell types. physiology.org |
| MerCreMer | Cre recombinase fused to two mutated ER ligand-binding domains. semanticscholar.org | Used for generating cardiac-specific tamoxifen-inducible Cre-expressing mouse lines. semanticscholar.orgnih.gov | Inducible gene disruption in the myocardium. semanticscholar.orgnih.gov |
Applications in Neuroprotection Research
This compound has been investigated for its neuroprotective properties in various preclinical models. Studies have shown that tamoxifen can offer significant protection to photoreceptors in rodent models of retinal degeneration. nih.gov In a mouse model of light-induced photoreceptor degeneration, administration of tamoxifen provided complete structural and functional rescue of photoreceptors. nih.gov This neuroprotective effect is thought to be, at least in part, independent of estrogen receptor agonism and may be associated with its antioxidant activity. researchgate.net
In models of cerebral ischemia, such as middle cerebral artery occlusion (MCAo) in rats, tamoxifen treatment has been shown to significantly reduce infarct volumes and improve neurobehavioral outcomes. researchgate.net The mechanisms underlying this neuroprotection are multifaceted and may involve the inhibition of excitotoxic amino acid release and antioxidant effects. researchgate.net
Furthermore, research in ovariectomized rats has suggested that tamoxifen can enhance learning and memory. researchgate.net This cognitive enhancement was associated with an increase in total thiol concentration and a decrease in malondialdehyde concentration in brain tissues, indicating a reduction in oxidative stress. researchgate.net
Applications in Malaria Research
Recent studies have revealed that this compound possesses antiplasmodial activity, which has significant implications for malaria research, particularly in the context of studies using tamoxifen-inducible Cre/loxP systems. nih.govnih.gov In vitro studies have demonstrated that tamoxifen and its active metabolite, 4-hydroxytamoxifen, inhibit the growth of the human malaria parasite Plasmodium falciparum. nih.govnih.gov
In vivo studies using mouse models of malaria have corroborated these findings. In C57BL/6 mice infected with Plasmodium berghei ANKA, a model for experimental cerebral malaria, tamoxifen treatment led to lower parasitemia levels and prevented the development of neurological symptoms associated with cerebral malaria. nih.govnih.govresearchgate.net However, there are some conflicting reports, with one study showing that tamoxifen exacerbated symptoms in P. berghei ANKA-infected mice. researchgate.net Another study using Swiss albino mice infected with a chloroquine-sensitive strain of P. berghei found that tamoxifen lacked significant curative or suppressive antiplasmodial activity at the tested doses. medcraveonline.com
The antiplasmodial effects of tamoxifen present a significant confounding factor for researchers using the Cre/loxP system to study gene function in the context of malaria infection. nih.govnih.gov To circumvent this issue, it is recommended to allow for a washout period for tamoxifen to be cleared from the animals' systems before initiating a Plasmodium infection. nih.govnih.gov
Table 3: Summary of Tamoxifen's Effects in Malaria Research Models
| Parasite | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Plasmodium falciparum | In vitro | - Tamoxifen and 4-hydroxytamoxifen inhibit asexual development. researchgate.net- IC50 values of 16.7 µM for tamoxifen and 5.8 µM for 4-hydroxytamoxifen. nih.govnih.gov | nih.govnih.govresearchgate.net |
| Plasmodium berghei ANKA | C57BL/6 Mice | - Reduced parasitemia levels. nih.govresearchgate.net- Inhibition of experimental cerebral malaria symptoms. nih.govresearchgate.net- 100% survival after 7 days post-infection in one study. researchgate.net | nih.govresearchgate.net |
| Plasmodium berghei (CQ-sensitive) | Swiss Albino Mice | - No significant curative or suppressive antiplasmodial effects at doses of 1, 2, and 4 mg/kg/day. medcraveonline.com | medcraveonline.com |
Applications in Atherosclerosis Research
This compound's effects on atherosclerosis have been studied in various animal models, with findings suggesting potential anti-atherogenic properties. In a monkey model of atherosclerosis, long-term administration of tamoxifen was found to inhibit the progression of coronary artery atherosclerosis. ahajournals.org This effect was associated with an inhibition of the arterial accumulation of LDL degradation products. ahajournals.orgscilit.com While tamoxifen did not significantly alter plasma total, LDL, or HDL cholesterol concentrations in this long-term study, it did lead to an increase in plasma triglycerides and a reduction in LDL molecular weight. ahajournals.org
In mouse models of atherosclerosis, tamoxifen administration has been shown to significantly reduce serum cholesterol levels and decrease the formation of atherosclerotic plaques. nih.govahajournals.org However, these studies also highlight that tamoxifen can have off-target effects that are independent of Cre recombinase activation, which is a critical consideration for researchers using tamoxifen-inducible models in this field. nih.govahajournals.org For instance, tamoxifen-treated mice in these studies also exhibited increased hepatic lipid accumulation. nih.govahajournals.org The cholesterol-lowering and plaque-reducing effects of tamoxifen were observed to persist for at least 8 weeks after the cessation of treatment, underscoring the long-lasting impact of the compound. nih.govahajournals.org These findings emphasize the necessity of including appropriate control groups in atherosclerosis studies that utilize tamoxifen-inducible systems to account for the direct effects of tamoxifen on lipid metabolism and plaque development. nih.govahajournals.org
Methodological Considerations for Tamoxifen Administration in Animal Models
The administration of this compound in animal models requires careful consideration of several methodological factors to ensure the desired experimental outcome while minimizing confounding variables. The route of administration, dosage, and vehicle can all influence the efficacy of Cre-loxP recombination and the potential for off-target effects. semanticscholar.orgnih.gov
Administration Routes:
Intraperitoneal (IP) Injection: This is a commonly used method as it allows for precise control over the administered dose. mdpi.comjax.orgresearchgate.net Tamoxifen is typically dissolved in a vehicle like corn oil for IP injection. jax.org
Oral Gavage: This method also provides accurate dosing but can be more stressful for the animals compared to other oral methods. nih.govmdpi.com
Supplemented Feed or Drinking Water: Incorporating tamoxifen into non-pelleted dry feed or drinking water offers a less invasive and simpler method of administration. semanticscholar.orgnih.govresearchgate.net Studies have shown that tamoxifen-supplemented feed can be as effective as IP injections in inducing gene disruption. semanticscholar.orgnih.govresearchgate.net Palatable formulations, such as sweetened milk emulsions, have been developed to encourage voluntary consumption by mice, further refining this administration route. nih.gov
Dosage and Vehicle: The optimal dose of tamoxifen should be empirically determined for each specific mouse line and experimental design, as it can vary based on the target tissue and the desired level of recombination. jax.org A standard dose for inducing recombination in adult mice is approximately 75 mg of tamoxifen per kg of body weight. jax.org Corn oil is a frequently used vehicle for dissolving tamoxifen for IP injections and oral administration. jax.org It is important to note that tamoxifen is light-sensitive and should be stored in a light-blocking container. jax.org
Duration of Action and Washout Period: Tamoxifen and its active metabolites can remain in the system and continue to induce Cre-loxP recombination for days or even weeks after the final administration, in a dose-dependent manner. plos.orgvumc.org This prolonged activity can be a confounding factor in time-sensitive studies. plos.orgvumc.org Therefore, it is crucial for researchers to establish a sufficient washout period to allow for the complete degradation of tamoxifen and its metabolites before initiating subsequent experimental procedures, such as in fate-mapping or disease induction studies. frontiersin.org The degradation kinetics can be influenced by factors such as mouse strain, age, and the administered dose. frontiersin.org
Table 4: Common Tamoxifen Administration Methods in Mice
| Administration Route | Vehicle | Typical Regimen Example | Advantages | Considerations |
|---|---|---|---|---|
| Intraperitoneal (IP) Injection | Corn Oil | 75 mg/kg body weight once daily for 5 consecutive days. jax.org | Precise dosing. researchgate.net | Can be stressful for the animal with repeated administration. nih.gov |
| Oral Gavage | Corn Oil | - | Accurate dosing. | Can be stressful and requires skilled personnel. nih.gov |
| Supplemented Feed | Non-pelleted dry chow | Tamoxifen-supplemented chow providing approximately 80 mg/kg body weight per day. researchgate.net | Less invasive, reduces animal stress. semanticscholar.orgnih.gov | Less precise control over individual dosage. |
| Voluntary Oral Consumption | Sweetened milk emulsion | - | Refined, compassionate method; accurate dosing with micropipette. nih.gov | Efficacy can be formulation-dependent. nih.gov |
Advanced Research Methodologies
The use of this compound in preclinical research is continually evolving with the development of more sophisticated methodologies. Genetic inducible fate mapping (GIFM) is a powerful application of the tamoxifen-inducible Cre/loxP system. nih.gov In GIFM, a specific cell population is genetically labeled at a chosen time point by tamoxifen-induced activation of a reporter transgene. nih.gov These marked cells can then be traced over time to determine their contribution to various tissues and cell types during development, homeostasis, or disease progression, such as in the study of atherosclerotic lesions. nih.gov
To better understand the kinetics of tamoxifen and its metabolites, advanced analytical techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are employed. frontiersin.orgmdpi.com These methods allow for the precise measurement of the concentration of tamoxifen and its active metabolites (e.g., 4-hydroxytamoxifen, endoxifen) in different tissues. mdpi.com This information is crucial for correlating the level of Cre-mediated recombination with the concentration of the active compound in a specific organ and for determining the necessary washout period for fate-mapping studies. frontiersin.orgmdpi.com
Furthermore, the development of novel tamoxifen-inducible elements, such as fusing Cre between two ERT2 domains (ERT2CreERT2), aims to create models with even higher recombination rates, no background activity, and complete fidelity, thereby enhancing the precision of genetic studies. physiology.org
Table of Compounds
| Compound Name |
|---|
| 4-hydroxytamoxifen |
| Chloroquine |
| Corn oil |
| Cyclin D1 |
| Endoxifen |
| Estradiol |
| Estrogen |
| Methylselenocysteine |
| N-desmethyltamoxifen |
| Norendoxifen |
| Progesterone (B1679170) |
| Simeprevir |
| Tamoxifen |
| This compound |
Transcriptional Profiling and Gene Expression Analysis (e.g., RNA-Seq, Microarrays)
Transcriptional profiling using high-throughput methods like RNA sequencing (RNA-Seq) and microarrays is fundamental in elucidating the molecular mechanisms of this compound. These technologies allow for a global analysis of gene expression changes in response to tamoxifen treatment, providing critical insights into its efficacy and the development of resistance. researchgate.net Studies frequently compare the gene expression profiles of tamoxifen-sensitive cell lines, such as MCF-7, with their tamoxifen-resistant counterparts (e.g., TAMR/MCF-7). nih.gov
Using RNA-Seq, researchers have identified numerous significant differentially expressed genes (DEGs) between sensitive and resistant breast cancer cell lines. nih.gov This hypothesis-neutral approach allows for the investigation of both known and novel transcripts with high resolution. nih.gov For instance, a comparative transcriptome analysis between MCF-7 and TAMR/MCF-7 cells identified 52 significant DEGs, including genes involved in critical signaling pathways. nih.gov Similarly, microarray analyses have been employed to explore gene expression patterns, revealing that while tamoxifen can exhibit estrogen-like agonist effects on some genes, its primary role is to antagonize estrogen's actions. nih.gov In models of acquired resistance, however, the cellular response to tamoxifen is dramatically altered, and it may fail to block the activation of certain genes that are stimulated by estrogen. nih.gov
These analyses not only identify individual genes but also help in understanding the deregulation of entire pathways. nih.govoup.com By comparing cellular data with clinical data from sources like The Cancer Genome Atlas (TCGA), researchers can identify common DEGs that may serve as predictive biomarkers for tamoxifen resistance in patients. nih.gov
Table 1: Differentially Expressed Genes (DEGs) in Tamoxifen-Resistant Cells Identified by RNA-Seq A selection of genes found to be differentially expressed in tamoxifen-resistant MCF-7 cells compared to sensitive cells.
| Gene Symbol | Full Name | Observed Change in Resistant Cells | Potential Role |
|---|---|---|---|
| SLIT2 | Slit Guidance Ligand 2 | Differential Expression | Axon guidance, cell migration |
| ROBO | Roundabout Guidance Receptor | Differential Expression | Receptor for SLIT proteins |
| VEGFC | Vascular Endothelial Growth Factor C | Differential Expression | Angiogenesis, lymphangiogenesis |
| FLT4 | Fms Related Receptor Tyrosine Kinase 4 (VEGFR-3) | Differential Expression | Receptor for VEGFC/D |
| LAMA1 | Laminin Subunit Alpha 1 | Differential Expression | Extracellular matrix component |
| ALDH | Aldehyde Dehydrogenase | Differential Expression | Metabolism, potential cancer stem cell marker |
Proteomics and Protein-Protein Interaction Analysis (e.g., Western Blot, Immunoprecipitation)
Proteomic approaches are crucial for understanding the changes in protein expression and interaction networks that occur in cells following treatment with this compound. These techniques move beyond gene expression to analyze the functional protein landscape, which is essential for elucidating mechanisms of action and resistance. nih.goveur.nl
Quantitative proteomic analysis, using methods like isobaric mass tags combined with nano-flow high-performance liquid chromatography and mass spectrometry, has enabled the large-scale identification and quantification of proteins in tamoxifen-resistant cells. nih.govscispace.com One study identified 629 proteins that were significantly altered in resistant MCF-7 cells, with 364 being up-regulated and 265 down-regulated. nih.gov These changes pointed towards the suppression of estrogen receptor (ER) signaling, activation of survival pathways, and increased cell migration. nih.gov Among the identified proteins, S100P was shown to play a role in conferring tamoxifen resistance and enhancing cell motility. nih.gov Another study identified EMMPRIN as being more highly expressed in resistant tumors and associated with a shorter time to progression during tamoxifen treatment. eur.nl
Western blot analysis is a commonly used technique to validate the findings from large-scale proteomic studies and to investigate the abundance of specific proteins. nih.govnih.gov It has been used to confirm changes in the levels of proteins such as HSF-1, erk-2, and Twist1 in response to tamoxifen. oup.comnih.gov For example, tamoxifen treatment has been shown to decrease Twist1 protein levels, not by altering its mRNA, but by accelerating its degradation. nih.gov
Immunoprecipitation is employed to study protein-protein interactions. This technique has revealed that long-term tamoxifen exposure can enhance the interaction between estrogen receptor α (ERα) and the epidermal growth factor receptor (EGFR), a change associated with acquired resistance. aacrjournals.org
Table 2: Proteins Associated with Tamoxifen Response and Resistance A selection of proteins identified through proteomic analyses as being differentially expressed or having altered interactions in the context of tamoxifen treatment.
| Protein | Technique(s) | Key Finding | Reference |
|---|---|---|---|
| S100P | Quantitative Proteomics, Western Blot | Upregulated in resistant cells; confers resistance and enhances motility. | nih.gov |
| EMMPRIN (CD147) | Quantitative Proteomics, Tissue Microarray | Higher expression in resistant tumors; associated with shorter time to progression. | eur.nl |
| Twist1 | Western Blot, qPCR | Protein degradation accelerated by tamoxifen, reducing cell invasion. | nih.gov |
| ERα and EGFR | Immunoprecipitation | Enhanced interaction in resistant cells following long-term tamoxifen exposure. | aacrjournals.org |
| YBX1 | SPROX, Pulse Proteolysis | Identified as a direct binding target of tamoxifen. | scispace.com |
Metabolomics Approaches
Metabolomics provides a snapshot of the metabolic state of cells and can reveal how this compound perturbs cellular biochemistry. This approach is particularly valuable for understanding the metabolic rewiring that cancer cells undergo to develop drug resistance. nih.gov
By using techniques such as gas chromatography-mass spectrometry (GC-MS), researchers can compare the metabolic profiles of tamoxifen-sensitive (MCF-7) and tamoxifen-resistant (MCF-7/TAMR) breast cancer cells. nih.gove-century.us Such comparative metabolomic studies have identified distinct metabolic signatures associated with resistance. Univariate analysis revealed dozens of metabolites that are differentially abundant in resistant cells; for example, N-acetyl-D-glucosamine, lysine, and uracil (B121893) were found to be upregulated, while hydroxyproline, glutamine, and oxoglutaric acid were downregulated. nih.gov
Multivariate analysis of metabolomics data has shown a clear separation between the metabolic profiles of sensitive and resistant cell lines. nih.govnih.gov The metabolic pathways most significantly affected by these changes include the degradation of branched-chain amino acids (valine, leucine, and isoleucine), the Citric Acid Cycle (TCA cycle), the Warburg effect, and phospholipid biosynthesis. nih.govnih.gov Single-cell metabolomics has also been employed to investigate the metabolic alterations induced by tamoxifen, revealing changes in pathways such as taurine-hypotaurine metabolism and purine (B94841) metabolism. doaj.org These findings highlight the profound dysregulation of various metabolic processes in resistant cells, offering potential new targets to overcome tamoxifen resistance. nih.gov
Table 3: Altered Metabolites in Tamoxifen-Resistant (TAMR) MCF-7 Cells A selection of metabolites found to be significantly up- or downregulated in TAMR cells compared to sensitive MCF-7 cells, as identified by GC-MS-based metabolomics.
| Metabolite | Change in TAMR Cells | Associated Pathway(s) |
|---|---|---|
| N-acetyl-D-glucosamine | Upregulated | Amino sugar metabolism |
| Tyrosine | Upregulated | Amino acid metabolism |
| Uracil | Upregulated | Pyrimidine metabolism |
| Lysine | Upregulated | Amino acid metabolism |
| Hydroxyproline | Downregulated | Amino acid metabolism |
| Glutamine | Downregulated | Amino acid metabolism, TCA cycle |
| Oxoglutaric acid (α-Ketoglutarate) | Downregulated | TCA cycle |
| Myoinositol | Downregulated | Inositol phosphate (B84403) metabolism |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for the single-cell analysis of fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression. It is widely used in preclinical studies to quantify the cytotoxic effects of this compound. frontiersin.orgbio-rad-antibodies.com
To measure apoptosis, cells are often stained with reagents like Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and propidium (B1200493) iodide (PI), a DNA stain that enters cells with compromised membranes (late apoptotic or necrotic cells). researchgate.net Flow cytometric analysis of stained cells allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic populations. Studies have shown that treatment with tamoxifen significantly increases the percentage of apoptotic cells in MCF-7 breast cancer cell lines compared to untreated controls. researchgate.netnih.gov
Flow cytometry is also used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). frontiersin.org By staining the cellular DNA, the technique can quantify the proportion of cells in each phase. Tamoxifen has been shown to alter cell cycle progression, with some studies reporting an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest. researchgate.net Other research has observed an increase in the S and G2 phase populations, suggesting that the reduction in cell viability is not mediated by cell cycle arrest in that specific context. frontiersin.org Apoptotic cells can also be identified in cell cycle histograms as a "sub-G1" peak, representing cells with fragmented DNA content lower than that of G1 cells. bio-rad-antibodies.comnih.gov
Table 4: Representative Flow Cytometry Findings on Tamoxifen-Treated MCF-7 Cells Summary of observed effects of tamoxifen on apoptosis and cell cycle distribution in breast cancer cells.
| Parameter | Methodology | Observation | Reference |
|---|---|---|---|
| Apoptosis | Annexin V-FITC/PI Staining | Significant increase in apoptotic cells (e.g., from 4% in control to 16% with tamoxifen). | researchgate.net |
| Apoptosis | Annexin V-FITC/PI Staining | Apoptosis induced in ~16.2% of cells with tamoxifen alone. | nih.gov |
| Cell Cycle | DNA Content Analysis | Increase in S phase (10%) and G2 phase (6%) populations. | frontiersin.org |
| Cell Cycle | DNA Content Analysis | Increase in G0/G1-phase accumulation (from 45% to 63%). | researchgate.net |
| Cell Cycle / Apoptosis | DNA Content Analysis (Sub-G1 Peak) | Increased proportion of cells in the Sub-G1 stage, indicative of apoptosis. | nih.gov |
Spectroscopic Techniques for Drug-Protein Binding (e.g., FTIR, UV-Vis, CD, Fluorescence Spectroscopy)
Spectroscopic techniques are invaluable for characterizing the physicochemical properties of this compound and its interactions with biological macromolecules. These methods provide insights into drug structure, stability, and binding mechanisms.
UV-Visible (UV-Vis) spectroscopy is frequently used for the quantitative analysis of tamoxifen in various formulations. It relies on the principle that the drug absorbs light at specific wavelengths. For tamoxifen citrate, the maximum absorbance (λmax) has been identified at 236 nm, which can be used to determine its concentration. UV-Vis solid-state absorption spectroscopy has also been employed to study the photostability of different crystalline forms (polymorphs) of tamoxifen citrate. This technique revealed that different polymorphs have distinct absorption spectra; for example, one form showed a maximum absorption peak at 337 nm in the UVA range, which correlated with its higher photodegradation compared to another form that absorbed mainly in the UVB and UVC regions. nih.gov
Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups within a molecule and can be applied to characterize drug formulations. In studies involving tamoxifen-loaded nanoparticles, FTIR spectra can confirm the presence of the drug and its interaction with carrier materials by identifying characteristic peaks, such as those corresponding to aromatic C-O stretching. researchgate.net
While not detailed in the provided search results for tamoxifen specifically, Circular Dichroism (CD) and Fluorescence Spectroscopy are powerful techniques commonly used in drug-protein binding studies. CD spectroscopy is used to detect conformational changes in proteins upon ligand binding, while fluorescence spectroscopy can be used to study binding affinity and constants by monitoring changes in the intrinsic fluorescence of proteins (from tryptophan or tyrosine residues) or the fluorescence of the drug itself.
Table 5: Spectroscopic Analysis of Tamoxifen Citrate Summary of findings from various spectroscopic techniques applied to tamoxifen.
| Technique | Application | Key Finding | Reference |
|---|---|---|---|
| UV-Vis Spectroscopy | Quantification | Maximum absorbance (λmax) determined to be 236 nm. | |
| UV-Vis Solid-State Absorption | Photostability of Polymorphs | Polymorph A showed a peak at 337 nm (UVA range), correlating with instability. | nih.gov |
| FTIR Spectroscopy | Characterization of Nanoparticles | Confirmed the presence of tamoxifen in formulations via characteristic peaks (e.g., aromatic C-O stretching). | researchgate.net |
Molecular Docking and Computational Modeling for Ligand-Receptor Interactions
Molecular docking and computational modeling are powerful in silico tools used to predict and analyze the interaction between a ligand, such as tamoxifen or its analogs, and its biological receptor, most notably the estrogen receptor (ER). nih.gov These methods provide detailed insights into the binding mode, affinity, and specific molecular interactions that govern the drug's activity. frontiersin.org
Docking simulations place the ligand into the binding pocket of the receptor and calculate a binding energy or affinity score, where a more negative value typically indicates a more stable interaction. dergipark.org.tr Studies have successfully docked tamoxifen and its analogs into the binding pocket of the ER, reporting binding energies in the range of -9.63 to -10.80 kcal/mol for various analogs. nih.gov Another study investigating tamoxifen's interaction with a potential protein carrier, Oleosin, reported a binding affinity of -5.26 kcal/mol. nih.gov
These computational models can identify the key amino acid residues within the receptor's binding site that interact with the drug. nih.govnih.gov The interactions are often a combination of hydrogen bonds and hydrophobic (e.g., π-π) interactions. For example, docking studies have shown that tamoxifen analogs form hydrogen bonds with residues like Lys 529 and Asp 351 in the ER's binding pocket. nih.govfrontiersin.org The analysis of these interactions is crucial for understanding the antagonist mechanism of tamoxifen and for the rational design of new, more effective selective estrogen receptor modulators (SERMs). nih.gov
Table 6: Summary of Molecular Docking Studies of Tamoxifen and Its Analogs Data from computational models showing binding energies and key interacting residues with various receptors.
| Ligand | Receptor | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|
| TAM-Hydroxyl | Estrogen Receptor (ER) | -9.63 | Lys 529 (H-bond) | nih.gov |
| TAM-Carboxyl | Estrogen Receptor (ER) | -10.80 | Lys 529 (H-bond) | nih.gov |
| TAM-Sulfhydryl | Estrogen Receptor (ER) | -10.23 | Asp 351 (H-bond) | nih.gov |
| Tamoxifen | Oleosin | -5.26 | Lys 107 (H-bond), Asp 108 (attractive charge) | nih.gov |
| Tamoxifen | Breast Cancer Receptor (1jnx) | Not specified | Cyc 1828 (hydrophobic) | dergipark.org.tr |
Subcellular Localization Studies
Understanding where this compound and its molecular targets are located within the cell is critical to deciphering its complete mechanism of action, including both genomic and non-genomic effects. nih.govresearchgate.net
Confocal fluorescence microscopy is a key technique used to visualize the intracellular distribution of tamoxifen. nih.gov Studies using this method have revealed that in both estrogen receptor-positive (MCF7) and prostate cancer (DU145) cells, tamoxifen does not remain diffuse but instead largely accumulates in specific organelles, namely the mitochondria and the endoplasmic reticulum. nih.govresearchgate.net This localization is significant as it supports the existence of non-genomic mechanisms of action, where tamoxifen can directly affect mitochondrial function, such as the electron transport chain. nih.gov
In addition to tracking the drug itself, researchers also study how tamoxifen treatment affects the localization of its target proteins. Immunofluorescent staining has been used to investigate the location of estrogen receptor α (ERα). aacrjournals.org These studies have shown that while ERα is predominantly nuclear in untreated MCF-7 cells, long-term treatment with tamoxifen can cause a redistribution of the receptor from the nucleus to extranuclear sites, including the cytoplasm. aacrjournals.org This change in localization is associated with an increased interaction with EGFR and the development of tamoxifen resistance. aacrjournals.org Furthermore, tamoxifen has been shown to affect the subcellular localization of other proteins, such as the aquaporins AQP3 and AQP4, and Na-K-ATPase in renal collecting duct cells, influencing their distribution at the basolateral plasma membrane. mdpi.com
Table 7: Subcellular Localization of Tamoxifen and Related Proteins Summary of findings on the intracellular location of tamoxifen and proteins whose localization is affected by its action.
| Molecule Studied | Cell/Tissue Type | Observed Location | Technique | Reference |
|---|---|---|---|---|
| Tamoxifen (TAM) | MCF7 breast cancer cells | Mitochondria, Endoplasmic Reticulum | Confocal Fluorescence Microscopy | nih.gov |
| Tamoxifen (TAM) | DU145 prostate cancer cells | Mitochondria, Endoplasmic Reticulum | Confocal Fluorescence Microscopy | nih.gov |
| Estrogen Receptor α (ERα) | MCF-7 cells (long-term TAM treatment) | Redistribution from nucleus to cytoplasm | Immunofluorescent Staining | aacrjournals.org |
| Aquaporin-3 (AQP3) | Rat renal collecting ducts | Affected basolateral and apical localization | Immunohistochemistry | mdpi.com |
| Na/K-ATPase | Rat renal collecting ducts | Affected basolateral localization | Immunoperoxidase Staining | mdpi.com |
Kinase Activity Assays
Kinase activity assays are fundamental preclinical methodologies used to investigate the molecular mechanisms of this compound beyond its classical role as a selective estrogen receptor modulator. These assays measure the ability of a kinase to phosphorylate a substrate, and they are instrumental in identifying and characterizing off-target effects or novel mechanisms of action for a compound. Studies utilizing these assays have revealed that Tamoxifen can modulate various signaling pathways by directly or indirectly influencing the activity of several protein kinases.
One significant finding is the inhibition of Cyclin-dependent kinase 5 (CDK5) activity by Tamoxifen. nih.gov A bioluminescence resonance energy transfer (BRET)-based screening assay identified Tamoxifen as an inhibitor of the interaction between CDK5 and its activator, p25. nih.gov This inhibition was validated by observing the phosphorylation state of the tau protein, a known CDK5 substrate. nih.gov The molecular mechanism involves Tamoxifen interacting with p25, thereby blocking the CDK5/p25 interaction that is implicated in various neuropathies. nih.gov
Research has also demonstrated Tamoxifen's effect on Protein Kinase C (PKC), a key enzyme in intracellular signal transduction. mdpi.comresearchgate.net In vitro assays showed that Tamoxifen inhibits rat brain PKC, regardless of whether the enzyme was activated by Ca²⁺ and phospholipid or by phorbol (B1677699) esters. researchgate.net This suggests that some of the growth-inhibitory effects of Tamoxifen may be attributable to its impact on PKC. researchgate.net Further studies have explored the effects of Tamoxifen's active metabolite, endoxifen, which more potently inhibits PKCβ1 kinase activity compared to other PKC isoforms. nih.gov
In the context of uterine cancer risk, preclinical studies in mice showed that Tamoxifen exposure leads to greater activity in the PI3K-AKT pathway, which governs uterine cell growth. This activation of a cell growth signaling pathway is a critical finding in understanding the compound's tissue-specific effects.
The following table summarizes key research findings from kinase activity assays involving Tamoxifen.
| Kinase/Pathway | Model System | Assay Type/Method | Key Finding Related to Tamoxifen |
| Cyclin-dependent kinase 5 (CDK5) | In vitro | Bioluminescence Resonance Energy Transfer (BRET) | Tamoxifen inhibits CDK5 activity by interacting with the p25 activator, blocking the CDK5/p25 complex formation. nih.gov |
| Protein Kinase C (PKC) | Rat Brain (in vitro) | Phosphorylation Assay | Tamoxifen inhibits PKC activity with an IC50 of approximately 100 µM, suggesting a mechanism for its growth-inhibitory effects. researchgate.net |
| Protein Kinase C beta 1 (PKCβ1) | Breast Cancer Models | Kinase Activity Assay, Surface Plasmon Resonance | The metabolite Endoxifen potently inhibits PKCβ1 kinase activity and induces its degradation, leading to reduced AKT phosphorylation. nih.gov |
| PI3K-AKT Pathway | Mouse Model | Whole-Exome Sequencing, Pathway Analysis | Tamoxifen exposure increases activity in the PI3K-AKT pathway in uterine cells, promoting cell growth signaling. |
Chromatin Immunoprecipitation (ChIP) for Epigenetic Studies
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the cell's natural chromatin context. In the study of this compound, ChIP assays are crucial for elucidating the epigenetic mechanisms underlying its action, particularly in the development of therapeutic resistance. This methodology allows researchers to determine how Tamoxifen may alter the binding of transcription factors, co-regulators, and modified histones to specific gene promoter regions, thereby influencing gene expression.
A primary application of ChIP in Tamoxifen research is to understand the molecular basis of Tamoxifen resistance in estrogen receptor-positive (ER+) breast cancer. Studies have shown that long-term treatment with 4-hydroxy-tamoxifen can induce epigenetic alterations that lead to multidrug resistance and the emergence of cancer stem cell-like phenotypes. nih.govnih.gov
In one such study, ChIP assays were employed to investigate the role of the Notch-1 signaling pathway in Tamoxifen-resistant (MCF7-TR) breast cancer cells. nih.govnih.gov The results revealed that in these resistant cells, Notch-1 was responsible for a significant enhancement of cyclin D1 expression. nih.govnih.gov This finding demonstrates a direct link between an altered transcription factor binding event and a change in the expression of a key cell cycle regulator, contributing to the resistant phenotype. nih.gov Research into Tamoxifen-resistant breast cancer stem cells further supports these findings, showing that epigenetic alterations enhance the expression of NOTCH1, which in turn leads to the transcriptional up-regulation of cyclin genes A, B, and D. researchgate.net
The table below details specific applications of ChIP in studying the epigenetic effects related to Tamoxifen.
| Target Protein/Mark | Cell Line | Gene Promoter Region | Key Finding in Tamoxifen-Treated/Resistant Cells |
| Notch-1 | MCF-7 Tamoxifen Resistant (MCF7-TR) | Cyclin D1 | ChIP assay revealed that Notch-1 binding enhanced the expression of cyclin D1 in resistant cells, linking epigenetic changes to cell cycle progression. nih.govnih.gov |
| NOTCH-1 | MCF-7 Derived Mammospheres (Cancer Stem Cells) | Cyclin A, B, D | Overexpression of NOTCH-1, driven by tamoxifen-resistance-associated epigenetic changes, led to transcriptional up-regulation of cyclin genes. researchgate.net |
These epigenetic studies underscore the complexity of Tamoxifen's action, showing that its long-term effects can involve profound changes in the chromatin landscape and gene regulatory networks, which are critical for the development of effective long-term therapeutic strategies. researchgate.net
Tamoxifen Hydrochloride Analogs and Derivative Research
Design and Synthesis of Novel Selective Estrogen Receptor Modulators (SERMs)
The quest for new SERMs is driven by the need to overcome the limitations of existing therapies, such as acquired resistance and undesirable side effects. Researchers have explored diverse chemical scaffolds to modulate the interaction with the estrogen receptor (ER), leading to the development of compounds with distinct pharmacological properties.
Tamoxifen-Like Compounds
This class of analogs retains the core triphenylethylene structure of Tamoxifen (B1202) but incorporates modifications to enhance ER binding affinity and modulate its tissue-specific effects.
Idoxifene: Developed as a second-generation SERM, Idoxifene features a pyrrolidinoethyl ether side chain and an iodine atom on one of the phenyl rings. Its synthesis involves a multi-step process culminating in the introduction of the iodine moiety, which contributes to its enhanced ER binding affinity. Idoxifene demonstrated a greater affinity for the ER and reduced agonist activity compared to tamoxifen in preclinical studies.
Toremifene: This chlorinated derivative of Tamoxifen was designed to have a more favorable metabolic profile. The synthesis of Toremifene is similar to that of Tamoxifen, with the key difference being the introduction of a chlorine atom. Toremifene exhibits a similar binding affinity to the ER as Tamoxifen.
Ospemifene: Characterized by a modified side chain, Ospemifene was developed to address specific symptoms of menopause. Its synthesis involves the creation of a unique side chain that imparts a distinct profile of estrogenic and antiestrogenic activity in different tissues.
Droloxifene: Also known as 3-hydroxytamoxifen, Droloxifene is a metabolite of Tamoxifen that exhibits significantly higher binding affinity for the ER. nih.gov Its design leverages the understanding that hydroxylation at the 3-position of the phenyl ring enhances receptor interaction. Droloxifene has been shown to have a 10- to 60-fold higher binding affinity for the ER compared to Tamoxifen. nih.gov
| Compound | Key Structural Feature | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) | IC50 for ERα Binding |
| Idoxifene | Pyrrolidinoethyl ether side chain, Iodine substitution | ~150-200 | Not widely reported |
| Toremifene | Chloro substitution | Similar to Tamoxifen | Not widely reported |
| Ospemifene | Modified ether side chain | Binds to ERα and ERβ with approximately equal affinities | ERα: 0.8 µM, ERβ: 1.7 µM drugbank.com |
| Droloxifene | 3-hydroxy substitution | 10-60 times higher than Tamoxifen | Not widely reported |
Fixed Ring Compounds
To improve upon the pharmacological profile of the flexible triphenylethylene SERMs, researchers developed a class of compounds with a more rigid, "fixed ring" structure. These molecules often exhibit a more defined antagonist character.
Raloxifene: A benzothiophene-based SERM, Raloxifene's rigid structure contributes to its distinct tissue selectivity. Its synthesis involves the construction of the benzothiophene core followed by the addition of the characteristic side chains. Raloxifene displays a binding affinity for the ER that is similar to estradiol (B170435). drugbank.com
Arzoxifene: This third-generation SERM is a derivative of Raloxifene, designed for greater potency and bioavailability. nih.gov Its synthesis builds upon the established chemistry of benzothiophenes. Arzoxifene exhibits a high affinity for the ER, with an IC50 for inhibiting estrogen-stimulated MCF-7 cell proliferation of approximately 0.4 nM. aacrjournals.org
ERA-923 (Pipendoxifene): A 2-phenylindole-based SERM, ERA-923 was developed to be effective in both tamoxifen-sensitive and -resistant breast cancer models. Its unique indole scaffold is synthesized through a series of heterocyclic chemistry reactions. ERA-923 potently inhibits estrogen binding to ERα with an IC50 of 14 nM.
EM-800 (Bazedoxifene): Another indole-based SERM, Bazedoxifene, was designed to have a favorable profile on bone and the uterus. Its synthesis involves the construction of the substituted indole core. Bazedoxifene binds to ERα with an IC50 of 26 nM, an affinity similar to that of raloxifene. nih.gov
| Compound | Core Structure | IC50 for ERα Binding |
| Raloxifene | Benzothiophene | ~20 nM iu.edu |
| Arzoxifene | Benzothiophene | 22 nM drugbank.com |
| ERA-923 (Pipendoxifene) | 2-Phenylindole | 14 nM |
| EM-800 (Bazedoxifene) | Indole | 26 nM nih.gov |
Fluorescent Tamoxifen Derivatives
To visualize the intracellular targets of Tamoxifen and to develop novel therapeutic strategies, fluorescent derivatives have been synthesized.
FLTX1 and FLTX2: These compounds are created by covalently linking a fluorescent dye, such as 7-nitrobenzofurazan (NBD), to the Tamoxifen scaffold. nih.govresearchgate.net The synthesis involves modifying the side chain of a Tamoxifen precursor to allow for the attachment of the fluorophore. These derivatives retain high binding affinity for the ER and exhibit antiestrogenic properties. FLTX1 competitively displaces [3H]E2 binding to rat uterine ER with an IC50 of 87.5 nM. cancer-research-network.commedchemexpress.com FLTX2, a derivative of FLTX1, shows an even higher affinity, with an estimated EC50 of 114.4 nM for displacing radiolabelled estradiol from the ER, compared to 173.3 nM for Tamoxifen. nih.gov
| Compound | Fluorophore | IC50 for ER Binding |
| FLTX1 | 7-nitrobenzofurazan (NBD) | 87.5 nM (rat uterine ER) cancer-research-network.commedchemexpress.com |
| FLTX2 | NBD and Rose Bengal | 114.4 nM (EC50 for [3H]E2 displacement) nih.gov |
Carbonyl Analogs
Introducing a carbonyl group into the Tamoxifen structure has been explored as a strategy to enhance ER binding affinity and biological activity. The synthesis of these analogs often involves modifications of the triphenylethylene backbone to incorporate ester or ketone functionalities. Research has shown that certain phenyl ester derivatives of Tamoxifen exhibit binding affinities to both ERα and ERβ that are higher than that of 4-hydroxytamoxifen (B85900). nih.gov
Structure-Activity Relationship (SAR) Studies
The biological activity of Tamoxifen and its analogs is intricately linked to their three-dimensional structure and their ability to interact with the ligand-binding domain of the ER. SAR studies are crucial for understanding these interactions and for the rational design of new and improved SERMs.
Impact of Structural Modifications on ER Binding Affinity
Systematic modifications of the Tamoxifen molecule have provided valuable insights into the key structural features required for high-affinity ER binding.
The Basic Side Chain: The presence of a basic aminoethyl ether side chain is critical for the antiestrogenic activity of Tamoxifen. The length and nature of this side chain significantly influence ER binding affinity and the compound's agonist/antagonist profile. For instance, in a series of Idoxifene homologs, the ER binding affinity was found to peak when the side chain contained three methylene units. nih.gov
Hydroxylation of the Phenyl Ring: The introduction of a hydroxyl group at the 4-position of one of the phenyl rings, as seen in the active metabolite 4-hydroxytamoxifen, dramatically increases ER binding affinity by mimicking the phenolic hydroxyl group of estradiol. This hydroxyl group forms a crucial hydrogen bond with the ER.
Geometric Isomerism: The triphenylethylene core of Tamoxifen exists as geometric isomers (Z and E). The Z-isomer is the biologically active antiestrogen, while the E-isomer has significantly lower affinity for the ER. blogspot.comblogspot.com This highlights the importance of the specific spatial arrangement of the phenyl rings for optimal receptor interaction.
Substitution on the Phenyl Rings: Alterations to the phenyl rings can also modulate ER binding. For example, replacing a phenyl ring with a heterocyclic ring system can lead to more stable interactions with the ER, resulting in increased antiestrogenic activity. blogspot.com
Modulation of Agonist/Antagonist Activity in Different Tissues
Tamoxifen is classified as a Selective Estrogen Receptor Modulator (SERM) due to its mixed agonist and antagonist effects on estrogen receptors (ERs) in different tissues. mdpi.commdpi.com It generally functions as an ER antagonist in breast tissue, which is the basis of its use in treating ER-positive breast cancer. nih.govnih.gov However, it exhibits partial agonist activity in other tissues, such as the uterus and bone. nih.govnih.govswolverine.com This agonist effect can be beneficial in bone, helping to maintain mineral density, but it is associated with an increased risk of endometrial cancer due to its stimulatory effect on the uterine lining. swolverine.comnih.govresearchgate.net
Research into tamoxifen analogs and derivatives has been driven by the goal of developing novel SERMs with improved tissue selectivity. nih.govfrontiersin.org The ideal therapeutic profile would retain the antagonist effects in the breast while eliminating the agonist effects in the uterus and preserving the beneficial agonist effects in bone. nih.govresearchgate.net
The differential activity of tamoxifen and its analogs is influenced by the specific conformation the ER adopts upon ligand binding, which in turn affects the recruitment of co-activator or co-repressor proteins in a tissue-specific manner. nih.govnih.gov For example, the co-activator SRC1 is highly expressed in uterine cells but has low expression in breast cancer cells, which may partly explain tamoxifen's agonistic action in the uterus. nih.gov Research has focused on modifying the tamoxifen structure to influence this interaction.
One area of investigation involves creating derivatives with altered side chains or core structures to fine-tune the molecule's interaction with the ER. pnas.org For instance, the derivative tamoxifen methiodide (TMI), a permanently ionized compound, was compared to tamoxifen in vivo. While tamoxifen stimulated creatine kinase activity (a marker of estrogenic effect) in skeletal tissues, the uterus, and adipose tissue, TMI only stimulated skeletal tissues, showing no stimulatory effect in the uterus or mesometrial fat. nih.gov Such studies demonstrate that structural modifications can successfully separate the agonistic effects in bone from those in the uterus. nih.gov
Further research has explored how specific structural elements contribute to tissue selectivity by comparing tamoxifen to other SERMs like raloxifene. pnas.org Raloxifene also acts as an antagonist in the breast and an agonist in bone, but crucially, it functions as an antagonist in the uterus. nih.govpnas.org Structural differences, such as the nature and topography of the basic side chain, are believed to be responsible for these distinct biological profiles. pnas.org The development of novel carbonyl analogs of tamoxifen has also been explored, with some compounds showing a promising profile of high antiestrogenic activity in breast cancer cells without the undesirable estrogenic effects in other tissues. frontiersin.org
Table 1: Tissue-Selective Activity of Tamoxifen and its Analogs
| Compound | Breast | Uterus | Bone |
|---|---|---|---|
| Tamoxifen | Antagonist | Partial Agonist | Partial Agonist |
| Raloxifene | Antagonist | Antagonist | Partial Agonist |
| Tamoxifen Methiodide (TMI) | Antagonist | No Stimulatory Effect | Agonist |
Metabolite-Focused Analog Development (e.g., Norendoxifen as Aromatase Inhibitor)
The pharmacological activity of tamoxifen is heavily dependent on its metabolism by cytochrome P450 (CYP) enzymes into active metabolites, such as 4-hydroxytamoxifen and endoxifen (B1662132), which are more potent ER antagonists than the parent drug. nih.gov Research into these metabolic pathways has unveiled additional mechanisms of action, leading to the development of analogs based on these active metabolites.
A significant discovery was that certain tamoxifen metabolites can act as aromatase inhibitors (AIs). clinpgx.orgnih.gov Aromatase is the enzyme responsible for the final step in estrogen synthesis. clinpgx.org This dual action of ER modulation and aromatase inhibition presents a novel strategy for endocrine therapy.
The metabolite norendoxifen, in particular, has been identified as a potent and selective competitive inhibitor of aromatase (CYP19). nih.govresearchgate.net Studies have shown that while tamoxifen itself is not an effective AI, many of its metabolites are. researchgate.net The inhibitory potency of various metabolites was determined to be in the order of: norendoxifen >> 4,4'-dihydroxy-tamoxifen > endoxifen > N-desmethyl-tamoxifen. nih.govresearchgate.net Norendoxifen's potency is comparable to that of letrozole, a clinically used AI. clinpgx.org
Detailed kinetic studies have characterized norendoxifen's inhibitory action. It was found to inhibit recombinant aromatase with a Ki (inhibition constant) of 35 nM and placental aromatase with an IC50 (half-maximal inhibitory concentration) of 90 nM. nih.govresearchgate.net Further research distinguished between the E- and Z-isomers of norendoxifen, revealing that the E-isomer is the more potent aromatase inhibitor, while the Z-isomer has a higher binding affinity for the estrogen receptors. nih.gov
The selectivity of norendoxifen is also a key feature. It shows significantly less inhibition of other CYP enzymes that are important for drug metabolism, such as CYP2B6 and CYP2D6, suggesting a lower potential for certain drug-drug interactions. nih.govresearchgate.net
This discovery of norendoxifen's dual activity has established it as a promising lead compound for developing new anticancer agents. nih.govnih.gov Research is now focused on synthesizing and evaluating norendoxifen analogs to optimize both the aromatase inhibitory and ER modulatory activities within a single molecule. nih.gov For example, the analog 4'-hydroxynorendoxifen was found to have both elevated inhibitory potency against aromatase and enhanced affinity for estrogen receptors compared to norendoxifen itself, along with superior selectivity over other CYP enzymes. nih.gov
Table 2: Inhibitory Activity of Norendoxifen against Aromatase (CYP19)
| Parameter | Value | Enzyme Source |
|---|---|---|
| Ki | 35 nM | Recombinant Aromatase |
| IC50 | 90 nM | Placental Aromatase |
Data sourced from Lu et al. (2012). nih.govresearchgate.net
Table 3: Comparative Inhibitory Activity (Ki) of Norendoxifen Isomers| Isomer | CYP19 (Aromatase) Ki |
| E-Norendoxifen | 48 nM |
| Z-Norendoxifen | 442 nM |
Data sourced from Liu et al. (2013). bioworld.com
Q & A
Q. What are the critical safety protocols for handling Tamoxifen hydrochloride in laboratory settings?
this compound is classified under GHS as a carcinogen (Category 1A/1B), reproductive toxin (Category 1A/1B), and acute oral toxin (Category 4). Researchers must:
- Use full PPE (gloves, lab coats, eye protection) and ensure mechanical ventilation .
- Avoid dust formation and skin contact; spills should be contained using adsorbent materials like quartz sand and disposed of as hazardous waste .
- Store in airtight containers away from oxidizers and heat sources to prevent decomposition into toxic gases (e.g., carbon oxides) .
Q. How should researchers design literature searches for this compound to avoid incomplete or biased results?
- Use the CAS Registry Number (10540-29-1) for precise identification in chemical databases like SciFinder, as Tamoxifen has multiple synonyms (e.g., ICI 47699, trans-Tamoxifen) .
- Combine keywords (e.g., "Tamoxifen metabolites," "CYP2D6 polymorphism") with Boolean operators in platforms like PubMed or Web of Science. Avoid over-reliance on Google Scholar, which may miss critical studies indexed in specialized databases .
- Cross-reference citations in seminal papers (e.g., clinical trials on endoxifen) to identify foundational studies .
Q. What is the role of CYP2D6 in Tamoxifen metabolism, and how does it influence experimental outcomes?
CYP2D6 is the primary enzyme converting Tamoxifen to its active metabolite, endoxifen. Researchers must:
- Genotype study participants for CYP2D6 polymorphisms to stratify cohorts by metabolic activity (e.g., poor vs. extensive metabolizers) .
- Avoid co-administering CYP2D6 inhibitors (e.g., paroxetine) in preclinical models to prevent skewed pharmacokinetic data .
Advanced Research Questions
Q. How can researchers optimize Tamoxifen formulations to address poor bioavailability in transdermal delivery systems?
- Use response surface methodology (e.g., Box-Behnken design) to statistically optimize variables like phospholipid concentration, surfactant type, and sonication time .
- Characterize nanotransfersomes for entrapment efficiency (>90%), particle size (<150 nM), and transdermal flux (≥6 µg/cm²/h) using dynamic light scattering and ex vivo diffusion studies with rat skin .
- Validate enhanced permeation via confocal microscopy using fluorescent probes (e.g., coumarin-6) .
Q. What methodological strategies resolve contradictions in Tamoxifen efficacy studies related to endoxifen monitoring?
- Quantify endoxifen plasma levels using LC-MS/MS to account for inter-individual metabolic variability .
- Address limitations in correlating endoxifen concentrations with clinical outcomes by incorporating pharmacodynamic markers (e.g., ERα suppression in tumor biopsies) .
- Conduct meta-analyses of trials stratified by CYP2D6 activity to clarify confounding results .
Q. How does N-desmethyltamoxifen contribute to Tamoxifen’s mechanism of action, and how should it be modeled in vitro?
- N-desmethyltamoxifen, a major metabolite, inhibits protein kinase C (PKC) with an IC50 of 25 µM, impacting ceramide metabolism in cancer cells .
- Use human AML cell lines to model its dual role in ERα antagonism and PKC inhibition, ensuring media supplementation with Tamoxifen (1–10 µM) to mimic in vivo metabolic conversion .
- Compare effects with pure endoxifen to isolate metabolite-specific pathways .
Q. What experimental approaches are used to study Tamoxifen’s off-target effects, such as autophagy modulation?
- Treat ER-negative cell lines (e.g., MDA-MB-231) with Tamoxifen (5–20 µM) and assess autophagy markers (LC3-II/LC3-I ratio via western blot) .
- Combine with lysosomal inhibitors (e.g., chloroquine) to differentiate autophagic flux from baseline degradation .
- Validate findings in xenograft models using immunohistochemistry for autophagy-related proteins .
Data Contradiction Analysis
Q. How should researchers address discrepancies in Tamoxifen’s efficacy in CYP2D6 poor metabolizers?
- Re-evaluate metabolite profiling methods: Poor metabolizers may still generate endoxifen via alternative pathways (e.g., CYP3A4) .
- Conduct dose-escalation studies to determine if higher Tamoxifen doses compensate for reduced CYP2D6 activity .
- Compare clinical response rates with tamoxifen-alone vs. tamoxifen + CYP2D6 inducer (e.g., rifampicin) cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
